molecular formula C16H17FN4O3 B1678596 PD 118879 CAS No. 96568-33-1

PD 118879

货号: B1678596
CAS 编号: 96568-33-1
分子量: 332.33 g/mol
InChI 键: MUKSDTOOLRNSIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD 118879 is a novel quinolone compound that is being investigated for use as an antibacterial agent.

属性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSDTOOLRNSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914448
Record name 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-33-1
Record name PD 118879
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096568331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Action of PD 118879: A Look into an Investigational Quinolone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 118879 is an investigational quinolone antibacterial agent developed by the Parke-Davis Pharmaceutical Research Division in the early 1990s. As a member of the quinolone class, its primary mechanism of action is understood to be the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Publicly available information on this compound is limited, with its most notable appearance in scientific literature being a comparative compound in phototoxicity studies for another quinolone, PD 117596. Due to its status as an early-stage investigational compound, a comprehensive profile of its quantitative data, specific binding affinities, and detailed experimental protocols is not available in published literature. This guide synthesizes the known information regarding its general mechanism of action as a quinolone and provides a foundational understanding based on the established pharmacology of this class of antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The antibacterial activity of quinolones, including presumably this compound, stems from their ability to target and inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

The inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This damage triggers a cascade of events, including the SOS response, ultimately leading to bacterial cell death.

Below is a generalized signaling pathway illustrating the mechanism of action for quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell PD118879 This compound (Quinolone) DNA_Gyrase DNA Gyrase PD118879->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV PD118879->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Generalized mechanism of action for quinolone antibiotics like this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for DNA gyrase and topoisomerase IV inhibition or Minimum Inhibitory Concentrations (MICs) against various bacterial strains, are not available in the public domain. The table below is a template that would be used to present such data if it were available.

Target EnzymeOrganismIC50 (µM)Reference
DNA GyraseEscherichia coliNot Available-
Topoisomerase IVStaphylococcus aureusNot Available-
Bacterial StrainMIC (µg/mL)Reference
Escherichia coliNot Available-
Staphylococcus aureusNot Available-
Pseudomonas aeruginosaNot Available-

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not published. However, the general methodologies for assessing the mechanism of action of quinolone antibiotics are well-established.

In Vitro Enzyme Inhibition Assays
  • DNA Gyrase Supercoiling Assay: The inhibitory effect of a compound on DNA gyrase is typically measured by its ability to prevent the enzyme from supercoiling relaxed plasmid DNA.

    • Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

    • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.

  • Topoisomerase IV Decatenation Assay: The activity against topoisomerase IV is assessed by the inhibition of the enzyme's ability to decatenate kinetoplast DNA (kDNA).

    • kDNA is incubated with topoisomerase IV and different concentrations of the test compound.

    • The reaction products are analyzed by agarose gel electrophoresis.

    • The IC50 is the concentration at which 50% of the decatenation is inhibited.

The experimental workflow for these assays is depicted below.

Experimental_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay G_Start Relaxed Plasmid DNA G_Incubate Incubate with DNA Gyrase, ATP, and this compound G_Start->G_Incubate G_Electrophoresis Agarose Gel Electrophoresis G_Incubate->G_Electrophoresis G_Analyze Analyze Supercoiling Inhibition G_Electrophoresis->G_Analyze T_Start Kinetoplast DNA (kDNA) T_Incubate Incubate with Topoisomerase IV and this compound T_Start->T_Incubate T_Electrophoresis Agarose Gel Electrophoresis T_Incubate->T_Electrophoresis T_Analyze Analyze Decatenation Inhibition T_Electrophoresis->T_Analyze

Caption: General experimental workflows for in vitro quinolone activity assays.

Concluding Remarks

This compound represents an early-stage investigational quinolone antibacterial agent from the Parke-Davis research pipeline. While specific data on its pharmacological profile are not publicly available, its mechanism of action can be confidently inferred from its chemical class. The core action of this compound involves the disruption of bacterial DNA replication and segregation through the inhibition of DNA gyrase and topoisomerase IV. The lack of detailed published data suggests that the compound may not have progressed beyond preclinical evaluation. This guide provides a foundational understanding of its expected mechanism based on the well-documented activities of the quinolone class of antibiotics, which remains a critical area of research and development in the fight against bacterial infections.

Unraveling the Antibacterial Profile of PD 118879: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Parke-Davis Investigational Quinolone Antibacterial Agent

Executive Summary

PD 118879 is identified as a novel quinolone antibacterial agent developed by the Parke-Davis Pharmaceutical Research Division. While historical scientific literature confirms its existence and classification as a quinolone, a comprehensive search of publicly available data reveals a significant scarcity of specific information regarding its antibacterial spectrum, mechanism of action, and detailed experimental protocols. It is plausible that this compound was an early-stage investigational compound that did not advance to more extensive, publicly documented research phases.

This technical guide addresses this information gap by providing a detailed overview of the antibacterial profile of a closely related and well-characterized Parke-Davis quinolone, CI-960 (Clinafloxacin) , as a representative analogue. The data presented for CI-960 offers valuable insights into the expected antibacterial properties of quinolones developed by Parke-Davis during the same era. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the characteristics of this class of antibacterial agents.

Introduction to Quinolone Antibacterials

Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents.[1][2] Their mechanism of action primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinolones induce breaks in the bacterial chromosome, leading to cell death.[1] The development of quinolones has progressed through several generations, with later generations exhibiting an expanded spectrum of activity, particularly against Gram-positive and anaerobic bacteria.

Antibacterial Spectrum of a Representative Parke-Davis Quinolone: CI-960 (Clinafloxacin)

Due to the lack of specific data for this compound, the following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of the structurally related Parke-Davis quinolone, CI-960 (Clinafloxacin). The data is compiled from various scientific publications.

Bacterial SpeciesStrain InformationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)≤0.03 - 0.060.06 - 0.12[Fass, 1991]
Staphylococcus aureus (Methicillin-resistant)0.5 - 12 - 4[Fass, 1991]
Staphylococcus epidermidis0.060.12[Fass, 1991]
Enterococcus faecalis0.12 - 0.250.25 - 0.5[Lorian, 1996]
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[Fass, 1991]
Streptococcus pyogenes≤0.03 - 0.060.06 - 0.12[Fass, 1991]
Gram-Negative Aerobes
Escherichia coli≤0.03 - 0.060.06 - 0.12[Fass, 1991]
Klebsiella pneumoniae0.06 - 0.120.12 - 0.25[Fass, 1991]
Enterobacter cloacae0.060.12[Fass, 1991]
Proteus mirabilis0.060.12[Fass, 1991]
Pseudomonas aeruginosa0.25 - 0.51 - 4[Fass, 1991]
Haemophilus influenzae≤0.015≤0.015[Fass, 1991]
Neisseria gonorrhoeae≤0.008≤0.008[Lorian, 1996]
Anaerobic Bacteria
Bacteroides fragilis group0.251[Goldstein, 1992]
Clostridium difficile0.51[Goldstein, 1992]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of the antibacterial spectrum of quinolones like CI-960 typically involves standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Methodology: The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the quinolone is prepared in a suitable solvent.

    • Serial twofold dilutions of the antibiotic are made in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Isolate (Agar Plate) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilutions (Microtiter Plate) Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Read_Results Read for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

As a member of the quinolone class, the antibacterial action of this compound would be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the preferential target for quinolones.

The binding of the quinolone to the enzyme-DNA complex stabilizes a transient double-strand break in the DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately resulting in bacterial cell death.

Quinolone_Mechanism cluster_quinolone Quinolone Action cluster_bacterial_cell Bacterial Cell Quinolone This compound (Quinolone) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks leads to Topo_IV->DNA_Replication Enables Topo_IV->DNA_Breaks leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Quinolone mechanism of action.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis and Purification of PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-bis(4-pyridinyl)-1,4-benzenediamine is a symmetrical diarylamine containing two pyridinyl moieties linked to a central benzene (B151609) ring. This structural motif is of interest in medicinal chemistry and materials science due to its potential for hydrogen bonding, metal coordination, and its presence in various biologically active molecules. This guide details two plausible and robust synthetic strategies for the preparation of this target compound, followed by a comprehensive purification protocol designed to yield a high-purity final product.

Proposed Synthetic Routes

The core of the synthesis involves the formation of two carbon-nitrogen (C-N) bonds between a 1,4-phenylene unit and two 4-aminopyridine (B3432731) molecules. Two of the most powerful and versatile methods for this type of transformation are palladium-catalyzed and copper-catalyzed cross-coupling reactions.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds using a palladium catalyst.[1] This reaction is known for its high functional group tolerance, broad substrate scope, and generally high yields.[1] The proposed reaction involves the double N-arylation of 4-aminopyridine with a 1,4-dihalobenzene.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 1,4-dibromobenzene (B42075) (1.0 equiv.), 4-aminopyridine (2.2 equiv.), and sodium tert-butoxide (NaOtBu) (2.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand, such as Xantphos (4-6 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous, degassed toluene (B28343) or dioxane.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride and dilute with ethyl acetate (B1210297).[2] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be subjected to purification.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)-L oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'-NH2 amido_complex [Ar-Pd(II)(NHR')-L]+ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation reductive_elimination Reductive Elimination amido_complex->reductive_elimination deprotonation->amido_complex HB+ reductive_elimination->pd0 Regenerates Catalyst product Ar-NHR' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[3] While often requiring higher temperatures than palladium-catalyzed reactions, modern protocols with specific ligands have made it a milder and more versatile option.[4]

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 1,4-diiodobenzene (B128391) (1.0 equiv.), 4-aminopyridine (2.2 equiv.), copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.5 equiv.).[4]

  • Ligand Addition: Add a suitable ligand, for example, N-methylglycine or 1,10-phenanthroline (B135089) (20-40 mol%).[4]

  • Solvent Addition: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Execution: Heat the mixture to 120-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Ullmann_Condensation start_materials 1,4-Diiodobenzene + 4-Aminopyridine reaction_conditions Heat (120-150 °C) start_materials->reaction_conditions catalyst_system CuI / Ligand Base (K3PO4) Solvent (DMSO) catalyst_system->reaction_conditions product N,N'-bis(4-pyridinyl)- 1,4-benzenediamine reaction_conditions->product C-N Bond Formation

Caption: A simplified workflow for the Ullmann condensation.

Data Presentation: Representative Reaction Parameters

The following tables summarize the proposed reaction conditions and hypothetical, yet realistic, outcomes for the synthesis of PD 118879.

Table 1: Proposed Buchwald-Hartwig Amination Parameters

Parameter Value
Reactants
1,4-Dibromobenzene 1.0 mmol
4-Aminopyridine 2.2 mmol
Base (NaOtBu) 2.4 mmol
Catalyst System
Pd₂(dba)₃ 0.015 mmol (1.5 mol%)
Xantphos 0.04 mmol (4 mol%)
Reaction Conditions
Solvent Toluene
Temperature 110 °C
Reaction Time 18 hours
Hypothetical Outcome
Expected Yield 75-90%

| Purity (Crude) | >85% |

Table 2: Proposed Ullmann Condensation Parameters

Parameter Value
Reactants
1,4-Diiodobenzene 1.0 mmol
4-Aminopyridine 2.2 mmol
Base (K₃PO₄) 2.5 mmol
Catalyst System
CuI 0.15 mmol (15 mol%)
N-methylglycine 0.30 mmol (30 mol%)
Reaction Conditions
Solvent DMSO
Temperature 130 °C
Reaction Time 24 hours
Hypothetical Outcome
Expected Yield 60-75%

| Purity (Crude) | >80% |

Proposed Purification Protocol

Purification of the crude product is critical to obtain this compound with high purity suitable for research and development. A multi-step approach involving column chromatography followed by recrystallization is recommended.

Step 1: Column Chromatography

Due to the basic nature of the pyridinyl nitrogen atoms, standard silica (B1680970) gel chromatography can lead to peak tailing and poor separation. To mitigate this, the silica gel can be pre-treated with a base, or an amine can be added to the eluent.[5]

  • Stationary Phase: Prepare a slurry of silica gel in the initial, non-polar eluent. For basic compounds like this compound, it is advisable to add 1% triethylamine (B128534) (Et₃N) to the eluent mixture to prevent streaking.[5]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or by adding methanol (B129727) to a dichloromethane solution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Step 2: Recrystallization

Recrystallization is an effective final step to remove minor impurities and obtain a crystalline, high-purity solid.[6] The choice of solvent is crucial.

  • Solvent Selection: Test the solubility of the partially purified product in various solvents to find one in which the compound is soluble when hot but poorly soluble when cold.[7] A solvent pair, such as ethyl acetate/hexanes or ethanol/water, may be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7] Further cooling in an ice bath can maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration.[6] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purification Workflow Diagram

Purification_Workflow crude_product Crude Product from Work-up column_chromatography Column Chromatography (Silica Gel, optional Et3N) crude_product->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_fractions partially_pure Partially Purified Solid combine_fractions->partially_pure recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) partially_pure->recrystallization filtration_drying Vacuum Filtration & Drying recrystallization->filtration_drying final_product High-Purity Crystalline This compound filtration_drying->final_product

Caption: Proposed workflow for the purification of this compound.

References

PD 118879: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 118879 is a synthetic quinolone compound that has been investigated for its potential as an antibacterial agent. As with any compound under development for pharmaceutical applications, a thorough understanding of its chemical properties and stability profile is paramount. This technical guide provides an in-depth overview of the known chemical characteristics of this compound, its stability under various stress conditions, and relevant experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers and scientists involved in the study and development of quinolone-based antimicrobials.

Core Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analysis. The key chemical identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 96568-33-1[1]
Molecular Formula C₁₆H₁₇FN₄O₃[2]
Molecular Weight 332.33 g/mol [2]
IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C12)F)N1CCN(C)CC1)C(=O)O

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. While specific quantitative solubility data for this compound is not extensively published, general solubility characteristics of quinolones can be inferred. Quinolones typically exhibit pH-dependent solubility, with increased solubility in acidic and alkaline conditions compared to neutral pH. They are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.

Chemical Stability

The stability of this compound is a critical factor influencing its shelf-life, storage conditions, and the identification of potential degradation products that could impact safety and efficacy. As a member of the quinolone class, this compound is susceptible to degradation under various environmental stressors.

Photostability: Fluoroquinolones are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of various degradation products. It is recommended that this compound be protected from light during storage and handling.

Thermal Stability: Elevated temperatures can accelerate the degradation of quinolone antibiotics. Stability studies for quinolones often involve testing at elevated temperatures to predict long-term stability at room temperature.

pH and Hydrolytic Stability: The stability of quinolones can be influenced by pH. Degradation can occur under both acidic and basic conditions, often through hydrolysis of susceptible functional groups.

Oxidative Stability: Quinolones can be susceptible to oxidation, particularly in the presence of oxidizing agents. The piperazine (B1678402) moiety, common in many quinolones, can be a site of oxidation.

Recommended Storage Conditions: Based on the general stability profile of quinolone antibiotics, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.

Signaling Pathway: Mechanism of Action

This compound, as a quinolone antibiotic, exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling Topoisomerase_IV Topoisomerase IV (ParC & ParE subunits) DNA_Replication->Topoisomerase_IV requires decatenation DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Relaxed_DNA->DNA_Replication allows progression Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA separates chromosomes Topoisomerase_IV->Cell_Death inhibition leads to PD118879 This compound PD118879->DNA_Gyrase inhibits PD118879->Topoisomerase_IV inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products. The following is a general protocol that can be adapted and validated for this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Reverse-Phase Column HPLC_System->Column Detector UV Detector Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Quantification Quantification of this compound & Degradation Products Data_Acquisition->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at elevated temperatures (e.g., 80 °C).

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Forced_Degradation_Workflow Drug_Substance This compound (Drug Substance) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Stress_Conditions Degraded_Samples Generation of Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Samples->HPLC_Analysis Peak_Purity Peak Purity Analysis HPLC_Analysis->Peak_Purity Degradant_Identification Degradant Identification (LC-MS, NMR) HPLC_Analysis->Degradant_Identification Stability_Profile Establish Stability Profile & Degradation Pathways Peak_Purity->Stability_Profile Degradant_Identification->Stability_Profile

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. While specific experimental data for some parameters are limited in the public domain, the information presented, based on its classification as a quinolone antibiotic, serves as a valuable starting point for researchers. The provided experimental protocols offer a framework for the development and validation of analytical methods necessary for the robust characterization of this compound. Further detailed experimental studies are required to fully elucidate the physicochemical and stability profile of this compound to support its potential development as a therapeutic agent.

References

The Enigmatic Case of PD 118879: A Search for a Lost History

Author: BenchChem Technical Support Team. Date: December 2025

An extensive investigation into the discovery and development of the compound designated as PD 118879 has yielded no specific information, suggesting that this identifier may be incorrect, an internal codename not released into the public domain, or representative of a project that did not progress to a stage of public disclosure. Despite a thorough search of scientific databases and historical records of Parke-Davis pharmaceuticals, no data pertaining to a compound with this specific designation could be retrieved.

Parke-Davis, a subsidiary of Pfizer and historically a major American pharmaceutical company, has a long and storied history of drug discovery and development. The "PD" prefix was commonly used to designate compounds under investigation within their research and development pipelines. However, not all such compounds advance to clinical trials or result in marketed drugs, and many remain documented only in internal archives.

The initial search for "this compound" and its potential development history, including any associated quantitative data, experimental protocols, or signaling pathways, proved fruitless. Broader inquiries into numerical lists of Parke-Davis compounds and their therapeutic targets also failed to identify this specific molecule. This lack of public record prevents the creation of the requested in-depth technical guide.

It is possible that "this compound" is a typographical error and refers to a different, documented compound. Researchers, scientists, and drug development professionals interested in the history of Parke-Davis's research are encouraged to verify the compound designation. Should a corrected identifier be available, a detailed technical guide could be compiled, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Without a valid compound identity, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical guide for a scientific audience. We recommend cross-referencing internal documentation, patents, or publications where this designation was encountered to ensure its accuracy. Should further clarifying information become available, a renewed search and subsequent report can be initiated.

An In-depth Technical Guide to the Quinolone Core of PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings and Clarifications on PD 118879

A comprehensive search for the specific compound "this compound" within scientific literature and chemical databases did not yield specific results. The designation "PD" often precedes internal discovery codes within pharmaceutical companies, and it is possible that "this compound" represents a compound that was not advanced into later stages of development or widely disclosed in public-facing research. The information available primarily pertains to the broader class of quinolone antibiotics.

Therefore, this guide will focus on the foundational quinolone core structure , which is the key pharmacophore of this class of antibiotics, and will use well-characterized examples to illustrate the principles of its biological activity, structure-activity relationships, and the experimental methodologies used in its study.

The Fundamental Quinolone Core Structure

The basic scaffold of all quinolone antibiotics is a bicyclic aromatic structure. This core is essential for the antibacterial activity of the drug class. Modifications at various positions on this core have led to the development of different generations of quinolones with improved potency, broader spectrum of activity, and better pharmacokinetic profiles.

The core structure is a 4-quinolone, which consists of a benzene (B151609) ring fused to a pyridinone ring. Key features include a carboxylic acid group at position 3 and a ketone at position 4, which are crucial for the molecule's interaction with its bacterial targets.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily the target in Gram-negative bacteria. It introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: The main target in many Gram-positive bacteria. It is responsible for decatenating (unlinking) daughter chromosomes following DNA replication.

The inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.

Signaling Pathway of Quinolone-Induced Cell Death

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone (e.g., this compound) dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv Inhibits replication_fork Replication Fork Stalling dna_gyrase->replication_fork Blocks Re-ligation topo_iv->replication_fork ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks sos_response SOS Response ds_breaks->sos_response cell_death Bacterial Cell Death ds_breaks->cell_death sos_response->cell_death

Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA replication.

Structure-Activity Relationships (SAR) of the Quinolone Core

The development of various generations of quinolone antibiotics has been driven by systematic modifications to the core structure. These modifications have profound effects on the drug's antibacterial spectrum, potency, and pharmacokinetic properties.

PositionSubstituent EffectExample Compound(s)
N-1 A cyclopropyl (B3062369) group generally increases potency against both Gram-negative and Gram-positive bacteria.Ciprofloxacin
C-6 A fluorine atom significantly enhances antibacterial activity and cell penetration.Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
C-7 A piperazine (B1678402) ring or similar heterocyclic moiety improves activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.Ciprofloxacin
C-8 A halogen or a methoxy (B1213986) group can enhance activity against anaerobic and Gram-positive bacteria.Moxifloxacin (methoxy group)

Experimental Protocols for Studying Quinolone Activity

The evaluation of new quinolone derivatives involves a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: The quinolone compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed.

DNA Gyrase Inhibition Assay

Objective: To quantify the inhibitory activity of a quinolone against purified DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing relaxed plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the quinolone inhibitor is prepared.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

  • Quantification: The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) is then calculated.

Experimental Workflow for DNA Gyrase Inhibition Assay

gyrase_assay_workflow start Start: Prepare Reaction Mixture (Relaxed Plasmid, DNA Gyrase, ATP, Quinolone) incubation Incubate at 37°C start->incubation termination Terminate Reaction (SDS, Proteinase K) incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis analysis Analyze Gel (Densitometry) electrophoresis->analysis end Calculate IC50 analysis->end

Caption: Workflow for a typical DNA gyrase inhibition assay.

Conclusion

While specific data on "this compound" is not publicly available, the foundational principles of the quinolone core provide a robust framework for understanding its potential as an antibacterial agent. The core structure is a versatile scaffold that allows for chemical modifications to fine-tune its biological activity. The primary mechanism of action through the inhibition of bacterial topoisomerases is a well-established and effective strategy for combating bacterial infections. The experimental protocols outlined provide the basis for the preclinical evaluation of any novel quinolone derivative. Further research into specific analogs, should they become publicly disclosed, would build upon this fundamental understanding of the quinolone pharmacophore.

No Publicly Available Data on the In Vitro Efficacy of PD 118879 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and public databases, no specific information or published research could be found regarding the in vitro efficacy of a compound designated as PD 118879 against gram-positive bacteria.

Extensive searches for "this compound," including variations and associations with Parke-Davis, the pharmaceutical company historically associated with the "PD" designation, did not yield any relevant results detailing its antibacterial activity, mechanism of action, or any related experimental data. Similarly, searches for a potential alternative designation, "CI-978," also failed to retrieve any pertinent information on an antimicrobial agent.

This lack of information prevents the creation of the requested in-depth technical guide or whitepaper on this compound. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research data.

It is possible that "this compound" is an internal, unpublished compound designation, a typographical error, or a compound that was investigated but for which the results were never publicly disclosed.

Alternative Proposal: In-depth Technical Guide on Daptomycin (LY146032)

Given the absence of data for the requested topic, we propose to create a comprehensive technical guide on a well-documented and clinically significant antibiotic with proven efficacy against a broad range of gram-positive bacteria: Daptomycin (formerly known as LY146032).

A technical guide on Daptomycin would fulfill all the core requirements of your original request, including:

  • Quantitative Data Presentation: Summarized Minimum Inhibitory Concentration (MIC) data against various gram-positive pathogens in structured tables.

  • Detailed Experimental Protocols: Methodologies for key in vitro experiments such as broth microdilution, time-kill assays, and post-antibiotic effect studies.

  • Mandatory Visualizations: Graphviz diagrams illustrating Daptomycin's proposed mechanism of action at the bacterial cell membrane and a typical experimental workflow for in vitro susceptibility testing.

This alternative topic would provide valuable and actionable information for researchers, scientists, and drug development professionals working on antimicrobial agents for gram-positive infections. Please advise if you would like to proceed with this alternative proposal.

No Publicly Available Data on the In Vitro Efficacy of PD 118879 Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and chemical databases has revealed no publicly available information on a compound designated PD 118879 regarding its in vitro efficacy against gram-negative bacteria. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time due to the absence of foundational data.

The prefix "PD" in the compound name strongly suggests that it may be an internal designation for a substance synthesized and investigated by Parke-Davis, a pharmaceutical company that is now a subsidiary of Pfizer. It is common for compounds in the early stages of drug discovery and development to be assigned internal codes. Information on such compounds, especially those that were not advanced to later stages of clinical trials or publication, often remains proprietary and is not released into the public domain.

Searches for "this compound" in prominent scientific databases, including chemical registries and repositories of antibacterial research, did not yield any specific results matching this identifier. This suggests several possibilities:

  • The compound was synthesized but did not show significant activity against the tested microorganisms, and therefore, the results were never published.

  • The research was discontinued for other reasons, such as unfavorable pharmacokinetic properties or toxicity, and the data remains in internal company archives.

  • The identifier may be incorrect or incomplete , leading to an unsuccessful search.

  • The compound is a very old one , and its research data has not been digitized or made available in modern databases.

Without any primary literature or data, it is impossible to provide the requested quantitative data, experimental protocols, or visualizations of signaling pathways and experimental workflows. The core requirements of data presentation, detailed methodologies, and diagrammatic visualizations cannot be met.

For researchers, scientists, and drug development professionals interested in the discovery of novel antibacterial agents, numerous public databases and resources are available that list compounds with demonstrated activity against gram-negative bacteria. These resources can serve as a starting point for identifying and investigating potential new therapeutic agents.

Should any information regarding "this compound" become publicly available in the future, a comprehensive technical guide could then be developed. However, based on the current state of available information, no such guide can be produced.

In-depth Technical Guide: The Elusive Target of PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Challenge

In the realm of drug discovery and development, the unique identification of chemical compounds is paramount. Standardized identifiers, such as CAS numbers or specific company compound codes (e.g., "PD" for Parke-Davis), are crucial for tracking research, understanding biological activity, and ensuring reproducibility. However, the case of PD 118879 highlights a significant hurdle where such an identifier does not lead to any concrete information, precluding the possibility of a detailed technical analysis of its target identification and validation.

Search Methodology and Results

A multi-pronged search strategy was employed to uncover any information related to this compound. This included:

  • Broad Scientific Literature Searches: Queries across major scientific publication databases (e.g., PubMed, Scopus, Google Scholar) for "this compound," "PD-118879," and "Parke-Davis 118879" yielded no relevant results. The searches were designed to capture any mention of the compound in research articles, reviews, or conference proceedings.

  • Chemical and Pharmacological Database Queries: Major chemical and pharmacological databases, including PubChem, ChEMBL, and DrugBank, were interrogated for the identifier "this compound." These databases are comprehensive repositories of chemical structures, experimental data, and associated biological targets. No entries corresponding to this identifier were found.

  • Target-Based Hypothesis-Driven Searches: Recognizing that "PD" compounds from Parke-Davis have historically been associated with specific therapeutic areas, targeted searches were conducted. These included exploring potential interactions with common drug targets such as adenosine (B11128) receptors and dopamine (B1211576) receptors. While information on other "PD" compounds acting on these targets exists, no link to "this compound" could be established.

Conclusion and Inability to Fulfill Request

  • Incorrect: A typographical error in the compound number is a strong possibility.

  • Archaic and Undocumented: The compound may be an old internal designation from Parke-Davis that was never pursued or documented in publicly accessible literature.

  • Obscure: It may refer to a compound with such limited research that it has not been indexed in modern, searchable databases.

Without any foundational information—such as its chemical structure, biological activity, or even a general therapeutic class—it is impossible to proceed with the user's request for an in-depth technical guide on its target identification and validation. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are all contingent on the existence of this fundamental data, which is currently unavailable for "this compound."

Should a corrected identifier or any preliminary information regarding the nature of this compound become available, a comprehensive technical guide could be developed. Until then, the target of this compound remains not just unvalidated, but entirely unknown.

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and pharmacology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of PD 118879 using the broth microdilution method. This method is a standardized and widely accepted procedure for antimicrobial susceptibility testing.[2][4][5] The data generated from this assay is crucial for evaluating the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding drug development efforts.

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][6] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Protocol: Broth Microdilution Method for this compound

This protocol is based on established guidelines for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.

Materials

  • This compound

  • Sterile 96-well, round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[7]

  • Test bacterial strains (e.g., relevant pathogenic or quality control strains like Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% w/v)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile petri dishes, test tubes, and pipette tips

  • Multichannel pipette

  • Incubator set at the appropriate temperature for the test organism (typically 35 ± 2°C)

Procedure

1. Preparation of this compound Stock Solution

  • The solubility of this compound must be determined to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock preparation, but the final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.[7]

  • Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. For example, if the highest desired test concentration is 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not sterile.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6]

  • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][5]

3. Assay Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of this compound (at the highest desired test concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10.[6]

  • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).

4. Inoculation

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile growth medium to well 12 (sterility control).

5. Incubation

  • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

MIC_Assay_Workflow Experimental Workflow for MIC Assay stock_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate stock_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation sterility_control Sterility Control (No Bacteria) incubation Incubate Plate (16-20h at 35°C) inoculation->incubation growth_control Growth Control (No Drug) inoculation->growth_control reading Visually Read MIC (Lowest Concentration with no Growth) incubation->reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Data Presentation

Quantitative results from the MIC assay should be summarized in a table. As no specific MIC data for this compound was found in the initial search, the following table is a template for presenting experimentally determined values.

Test OrganismQuality Control StrainThis compound MIC (µg/mL)
[Example: Staphylococcus aureus][Example: ATCC 29213][Insert experimentally determined value]
[Example: Escherichia coli][Example: ATCC 25922][Insert experimentally determined value]
[Example: Pseudomonas aeruginosa][Example: ATCC 27853][Insert experimentally determined value]

Signaling Pathways

Information regarding the specific mechanism of action or signaling pathway of this compound is not available from the provided search results. Therefore, a diagram illustrating its signaling pathway cannot be generated at this time. Further research into the compound's mechanism of action would be required to create such a visualization.

References

Application Notes and Protocols: Dissolution and Handling of PD 118879 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PD 118879 is a crucial area of investigation in biomedical research. To ensure accurate and reproducible results in in vitro studies, proper handling and dissolution of this compound are paramount. These application notes provide detailed protocols for the dissolution and handling of this compound, along with a summary of its physicochemical properties and a recommended experimental workflow.

Physicochemical Properties and Solubility

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings. The following table summarizes key data regarding its solubility in common laboratory solvents.

SolventSolubilityStock ConcentrationStorage of Stock Solution
DMSO> 25 mg/mL10 mM-20°C (up to 3 months)
Ethanol< 1 mg/mLNot RecommendedNot Applicable
WaterInsolubleNot RecommendedNot Applicable

Note: It is highly recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions. Due to its low solubility in aqueous solutions, direct dissolution in cell culture media is not advised.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Dilution of Stock Solution for Cell-Based Assays

This protocol describes the preparation of working solutions from the 10 mM DMSO stock for use in in vitro cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, a 1:100 dilution to create a 100 µM solution. This helps to minimize the final concentration of DMSO in the cell culture.

  • Final Working Solution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause shearing of cellular components if cells are present.

  • Application to Cells: Add the final working solution to your cell cultures as per your experimental design.

Experimental Workflow and Signaling Pathway

To facilitate the design of in vitro studies involving this compound, the following diagrams illustrate a typical experimental workflow and the putative signaling pathway affected by the compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution in Culture Medium prep_stock->prep_work treatment Treat Cells with This compound prep_work->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation data_collection Collect Data (e.g., Viability, Gene Expression) incubation->data_collection analysis Analyze and Interpret Results data_collection->analysis

Caption: A typical workflow for in vitro experiments using this compound.

signaling_pathway PD118879 This compound TargetProtein Target Protein PD118879->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Putative signaling pathway modulated by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By adhering to these guidelines, researchers can ensure the reliable and safe use of this compound in their in vitro experiments, leading to more consistent and meaningful scientific outcomes.

Application Notes and Protocols for Using PD 118879 in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, we have been unable to identify any published research or established protocols specifically detailing the use of the compound "PD 118879" in bacterial cell culture. Searches for its mechanism of action, antibacterial activity, and effects on bacterial signaling pathways did not yield any relevant information.

This lack of data prevents the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested. The scientific community relies on peer-reviewed and validated data to ensure the reproducibility and accuracy of experimental results. Without such foundational information for this compound, providing guidance on its application in a research or drug development context would be scientifically unsound.

We advise researchers to verify the name and designation of the compound of interest. It is possible that "this compound" may be an internal, unpublished designation, a misnomer, or a compound that has not been characterized for its antibacterial properties in publicly accessible databases.

Should you have access to internal documentation or alternative nomenclature for this compound, we recommend consulting those resources. For progress in your research, it may be necessary to conduct preliminary experiments to determine the basic antibacterial properties of this compound, such as its minimum inhibitory concentration (MIC) against relevant bacterial strains.

We are committed to providing accurate and evidence-based scientific information. At present, the absence of data on this compound in the context of bacterial cell culture makes it impossible to fulfill the original request. We will continue to monitor scientific publications and will update our resources should information on this compound become available.

Application Notes and Protocols: In Vivo Experimental Design for PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated "PD 118879." This identifier may be an internal development code, an obsolete designation, or an incorrect reference.

Therefore, we are unable to provide specific application notes and protocols for this particular compound.

As a substitute, and to provide a valuable resource for researchers engaged in in vivo studies, we present a detailed template for application notes and protocols. This template is based on the well-characterized class of PD-1/PD-L1 inhibitors, given the "PD" designator in the original query. This can be adapted for other compounds once their specific properties are known.

Template: In Vivo Experimental Design for a Novel PD-1 Inhibitor

This document provides a framework for the in vivo evaluation of a novel therapeutic agent targeting the Programmed Death-1 (PD-1) receptor. The protocols and methodologies are intended to serve as a guide for researchers in designing and executing preclinical studies to assess the anti-tumor efficacy and pharmacodynamic effects of such an agent.

Mechanism of Action and Signaling Pathway

Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment. The binding of PD-L1 to PD-1 transduces an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, thereby enabling tumor cells to evade immune surveillance. PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, restoring anti-tumor T cell function.

PD1_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Tumor Cell / APC TCR TCR PI3K/Akt PI3K/Akt Pathway TCR->PI3K/Akt RAS/MEK/ERK RAS/MEK/ERK Pathway TCR->RAS/MEK/ERK CD28 CD28 CD28->PI3K/Akt PD-1 PD-1 T_Cell_Inhibition T Cell Inhibition PD-1->T_Cell_Inhibition T_Cell_Activation T Cell Activation, Proliferation, & Survival PI3K/Akt->T_Cell_Activation RAS/MEK/ERK->T_Cell_Activation T_Cell_Inhibition->PI3K/Akt T_Cell_Inhibition->RAS/MEK/ERK MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal PD-1_Inhibitor PD-1 Inhibitor PD-1_Inhibitor->PD-1 Blocks Interaction

PD-1 Signaling Pathway and Inhibition.
In Vivo Efficacy Studies: Syngeneic Mouse Models

The anti-tumor activity of a novel PD-1 inhibitor should be evaluated in immunocompetent mice bearing syngeneic tumors. The choice of the tumor model is critical and should be based on the expression of PD-L1 and the known responsiveness to checkpoint inhibitors.

  • MC38 (Colon Adenocarcinoma): C57BL/6 mice. Typically responsive to anti-PD-1/PD-L1 therapy.

  • CT26 (Colon Carcinoma): BALB/c mice. Another commonly used model for checkpoint inhibitor studies.

  • B16-F10 (Melanoma): C57BL/6 mice. Generally less responsive to monotherapy, making it a good model for combination studies.

  • Cell Culture: Culture tumor cells (e.g., MC38) in appropriate media and harvest during the logarithmic growth phase.

  • Tumor Implantation: Subcutaneously inject 1 x 106 tumor cells in 100 µL of sterile PBS into the right flank of 6-8 week old female C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer vehicle (e.g., sterile PBS) intraperitoneally (i.p.) or intravenously (i.v.) based on the formulation of the test article.

    • Test Article (Novel PD-1 Inhibitor): Administer the novel PD-1 inhibitor at various dose levels (e.g., 1, 5, and 10 mg/kg) on a defined schedule (e.g., twice weekly for 3 weeks).

    • Positive Control (Reference Antibody): Administer a well-characterized anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a proven effective dose (e.g., 10 mg/kg).

  • Endpoints:

    • Primary Endpoint: Tumor growth inhibition. Continue monitoring tumor volume until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm3) or show signs of ulceration.

    • Secondary Endpoints:

      • Overall survival.

      • Body weight (as a measure of toxicity).

      • Tumor-infiltrating lymphocyte (TIL) analysis by flow cytometry at the end of the study.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Tumor Cell Culture (e.g., MC38) Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Acclimation of Mice (e.g., C57BL/6) Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment Treatment Administration (Vehicle, Test Article, Positive Control) Randomization->Treatment Endpoint_Monitoring Monitor Tumor Volume, Survival, and Body Weight Treatment->Endpoint_Monitoring Data_Analysis Tumor Growth Inhibition and Survival Analysis Endpoint_Monitoring->Data_Analysis TIL_Analysis Flow Cytometry of Tumor-Infiltrating Lymphocytes Endpoint_Monitoring->TIL_Analysis

In Vivo Efficacy Study Workflow.
Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-Twice weekly, i.p.1850 ± 210--
Novel PD-1 Inhibitor1Twice weekly, i.p.1250 ± 18032.4< 0.05
Novel PD-1 Inhibitor5Twice weekly, i.p.780 ± 15057.8< 0.01
Novel PD-1 Inhibitor10Twice weekly, i.p.450 ± 11075.7< 0.001
Reference anti-PD-110Twice weekly, i.p.480 ± 12074.1< 0.001

Table 2: Survival Analysis in MC38 Syngeneic Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Median Survival vs. Vehicle (%)p-value vs. Vehicle (Log-rank test)
Vehicle-25--
Novel PD-1 Inhibitor13228< 0.05
Novel PD-1 Inhibitor54580< 0.01
Novel PD-1 Inhibitor10Not Reached-< 0.001
Reference anti-PD-110Not Reached-< 0.001
Pharmacodynamic (PD) Studies

PD studies are essential to confirm that the novel PD-1 inhibitor is engaging its target and eliciting the expected biological response in vivo.

  • Tumor Collection: At the end of the efficacy study, or at a specified time point after treatment, euthanize a subset of mice from each group and excise the tumors.

  • Tumor Dissociation: Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.

  • Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel might include:

    • CD45 (to identify immune cells)

    • CD3 (to identify T cells)

    • CD4 (to identify helper T cells)

    • CD8 (to identify cytotoxic T lymphocytes)

    • Ki-67 (as a marker of proliferation)

    • Granzyme B (as a marker of cytotoxic activity)

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions and activation status of different immune cell subsets within the tumor.

Table 3: Pharmacodynamic Effects on Tumor-Infiltrating Lymphocytes

Treatment GroupDose (mg/kg)CD8+ T cells (% of CD45+ cells)CD8+ Ki67+ (% of CD8+ T cells)CD8+ Granzyme B+ (% of CD8+ T cells)
Vehicle-8.5 ± 1.215.2 ± 2.110.1 ± 1.5
Novel PD-1 Inhibitor1025.1 ± 3.545.8 ± 5.335.6 ± 4.2
Reference anti-PD-11023.9 ± 3.142.5 ± 4.933.8 ± 3.9
Conclusion

This template provides a comprehensive framework for the in vivo evaluation of a novel PD-1 inhibitor. The successful execution of these studies, including efficacy, survival, and pharmacodynamic assessments, will provide critical data to support the further development of the therapeutic agent. Researchers should adapt these protocols to the specific characteristics of their compound and the scientific questions being addressed.

Application Note: HPLC Analysis of Novel Quinolone Analogs - A General Method Development Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a generalized protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of novel quinolone compounds, using the investigational compound PD 118879 as a conceptual example. Due to the limited publicly available information on the specific physicochemical properties and analytical methods for this compound, this note serves as a strategic guide to method development for this class of molecules.

Introduction

Quinolones are a significant class of synthetic antibacterial agents. The development of new quinolone analogs necessitates reliable and accurate analytical methods for quantification, impurity profiling, and stability testing. HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for a novel quinolone compound.

Materials and Reagents

  • Reference Standard: Novel quinolone analog (e.g., this compound) of known purity.

  • HPLC Grade Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH).

  • HPLC Grade Water: Purified to 18.2 MΩ·cm.

  • Buffers and Additives: Formic acid, trifluoroacetic acid (TFA), ammonium (B1175870) acetate, phosphate (B84403) buffers.

  • Columns: A selection of RP-HPLC columns (e.g., C18, C8, Phenyl-Hexyl) with varying particle sizes and dimensions.

Experimental Protocol: Method Development Strategy

A systematic approach to HPLC method development for a novel quinolone is crucial for achieving a robust and reliable analytical method.

3.1. Analyte Physicochemical Properties Assessment

Understanding the properties of the quinolone analog is the first step. Key parameters include:

  • Solubility: Determine the solubility in various organic solvents and aqueous solutions to select an appropriate sample diluent.

  • pKa: The ionization state of the molecule will affect its retention on a reversed-phase column. Quinolones often have both acidic and basic functional groups.

  • UV Spectrum: Determine the UV absorption maxima (λmax) to select the optimal detection wavelength for maximum sensitivity. A photodiode array (PDA) detector is ideal for this initial assessment.

3.2. Initial HPLC Conditions

Based on the properties of typical quinolones, a generic starting point for method development is as follows:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As determined from the UV spectrum (typically around 280 nm for quinolones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3.3. Method Optimization

The initial conditions should be systematically optimized to achieve the desired separation and peak shape.

  • Mobile Phase pH: The pH of the aqueous mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form and improve peak shape.

  • Organic Modifier: Evaluate different organic solvents like methanol in place of or in combination with acetonitrile to alter selectivity.

  • Gradient Profile: Adjust the gradient slope and duration to improve the resolution of the main peak from any impurities or degradation products.

  • Column Chemistry: If the peak shape is poor or co-elution occurs, screen different column chemistries (e.g., C8, Phenyl-Hexyl).

Data Presentation: Method Performance Characteristics

The following table summarizes hypothetical but representative performance data for a developed HPLC method for a novel quinolone.

ParameterResult
Retention Time (tR) 8.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank or placebo

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing an HPLC method for a novel compound.

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_opt 3. Optimization cluster_val 4. Validation a Define Analytical Target Profile b Gather Analyte Physicochemical Information (Solubility, pKa, UV Spectrum) a->b c Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) b->c d Perform Initial Chromatographic Run c->d e Evaluate Peak Shape, Retention, and Resolution d->e f Systematically Vary Parameters (pH, Organic Modifier, Gradient) e->f Optimization Needed i Perform Method Validation (Linearity, Accuracy, Precision, etc.) e->i Acceptable g Assess Impact on Separation f->g h Finalize Optimized Method g->h h->i j Document and Report Method i->j

Caption: Workflow for HPLC Method Development.

Disclaimer: The information provided in this application note is intended as a general guide for developing an HPLC method for novel quinolone compounds. Specific details for the analysis of this compound could not be provided as they are not available in the public domain. The hypothetical data and starting conditions should be adapted based on the actual physicochemical properties of the analyte of interest.

Application Notes and Protocols for Studying Bacterial DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for a specific DNA gyrase inhibitor designated "PD 118879" did not yield any publicly available scientific literature, chemical data, or experimental protocols. Therefore, these application notes and protocols have been generated using Ciprofloxacin , a well-characterized and widely studied fluoroquinolone antibiotic, as a representative inhibitor of bacterial DNA gyrase. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other quinolone-based DNA gyrase inhibitors.

Introduction to Bacterial DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1][2][3] This enzyme introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during DNA replication and transcription.[4][5][6] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[4][5][7] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the strand-passage reaction.[5][7]

The unique ability of DNA gyrase to introduce negative supercoils is not found in eukaryotic topoisomerases, making it an attractive and specific target for the development of antibacterial agents.[2][3]

Mechanism of Action of Quinolone Inhibitors (e.g., Ciprofloxacin)

Quinolone antibiotics, such as ciprofloxacin, exert their bactericidal effects by targeting the DNA gyrase-DNA complex.[2] Instead of simply inhibiting the enzymatic activity, these drugs act as "poisons" by stabilizing the transient covalent complex formed between the GyrA subunit and the cleaved DNA.[2][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[5][8] These breaks are potent triggers for the arrest of DNA replication and transcription, ultimately leading to cell death.[5][8]

The following diagram illustrates the signaling pathway of DNA gyrase inhibition by a quinolone antibiotic.

DNA_Gyrase_Inhibition_Pathway cluster_gyrase_cycle Bacterial DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by Quinolone DNA Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA->Gyrase_DNA Binding Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase->Gyrase_DNA Cleavage_Complex Transient Cleavage Complex (GyrA-DNA Covalent Bond) Gyrase_DNA->Cleavage_Complex DNA Cleavage Resealed_Complex Resealed Complex Cleavage_Complex->Resealed_Complex Strand Passage & Re-ligation ADP ADP + Pi Cleavage_Complex->ADP Hydrolysis Stabilized_Complex Stabilized Ternary Complex (Gyrase-DNA-Quinolone) Cleavage_Complex->Stabilized_Complex Supercoiled_DNA Negatively Supercoiled DNA Resealed_Complex->Supercoiled_DNA Release ATP ATP ATP->Cleavage_Complex Quinolone Ciprofloxacin Quinolone->Stabilized_Complex DSB Double-Strand Breaks Stabilized_Complex->DSB Inhibition of Re-ligation Replication_Arrest Replication Fork Arrest DSB->Replication_Arrest Cell_Death Bacterial Cell Death Replication_Arrest->Cell_Death Supercoiling_Assay_Workflow start Start prep_rxn Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - ATP Solution start->prep_rxn add_inhibitor Add Inhibitor (e.g., Ciprofloxacin) or DMSO (Control) to Tubes prep_rxn->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 min add_enzyme->incubate stop_rxn Stop Reaction (Add SDS/Proteinase K) incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis visualize Visualize DNA Bands (Ethidium Bromide Staining & UV) gel_electrophoresis->visualize analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA visualize->analyze end End analyze->end

References

Compound PD 118879: Information Unavailable for Application in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, there is currently no publicly available scientific literature or data identifying a compound designated as "PD 118879" in the context of antibiotic resistance research.

Extensive searches of chemical databases and scientific research platforms have not yielded any information on a compound with this specific identifier being investigated as an antibiotic, an antibiotic potentiator, or an agent targeting mechanisms of antibiotic resistance. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been the subject of published research in this field.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for a compound that cannot be identified in the scientific literature.

Alternative Compound for Analysis: Phenylalanine-arginine β-naphthylamide (PAβN)

As an alternative, we can provide a detailed report on a well-characterized and widely studied efflux pump inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN) . PAβN is a notable compound in antibiotic resistance research, known for its ability to inhibit Resistance-Nodulation-Division (RND) efflux pumps, which are a major mechanism of multidrug resistance in Gram-negative bacteria.

A report on PAβN would include:

  • Quantitative Data: Tables summarizing the effects of PAβN on the Minimum Inhibitory Concentrations (MICs) of various antibiotics against different bacterial strains.

  • Experimental Protocols: Detailed methodologies for assays used to evaluate the efficacy of PAβN, such as checkerboard assays for synergy, efflux pump inhibition assays, and bacterial growth kinetics.

  • Mechanism of Action and Visualizations: Diagrams illustrating the mechanism of RND efflux pumps and how PAβN inhibits their function, created using Graphviz as requested.

Please confirm if you would like to proceed with a detailed report on Phenylalanine-arginine β-naphthylamide (PAβN) as an alternative to this compound.

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of PD 118879, a putative topoisomerase II inhibitor. Topoisomerase II is a critical enzyme involved in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer drug development.[1] Inhibitors of topoisomerase II can be classified as either "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis, or "catalytic inhibitors," which prevent the enzyme from carrying out its function without inducing DNA breaks.[1][2]

The following protocols detail established methods to assess the cytotoxic effects of this compound on various cancer cell lines and to specifically measure its impact on topoisomerase II activity. Due to the limited publicly available data for this compound, the quantitative data presented in the tables are illustrative examples. Researchers are encouraged to generate their own dose-response curves and IC50 values for their specific cell lines and experimental conditions.

I. Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the dose-dependent effect of a compound on cell viability. The choice of assay depends on the cellular mechanism being investigated. Here, we describe three common methods: MTT, Lactate Dehydrogenase (LDH), and a dual-staining fluorescence-based assay.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Illustrative Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
HeLa[Example: 5.2]
HCT116[Example: 8.1]
A549[Example: 12.5]

Note: The above data are for illustrative purposes only.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent).

Illustrative Data Presentation:

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) after 48h
HeLa1[Example: 15]
10[Example: 45]
50[Example: 85]
HCT1161[Example: 10]
10[Example: 40]
50[Example: 80]

Note: The above data are for illustrative purposes only.

C. Fluorescence-Based Live/Dead Cell Assay

This assay uses two fluorescent dyes, Calcein-AM and Ethidium (B1194527) Homodimer-1 (EthD-1), to simultaneously stain live and dead cells, respectively.[4] Calcein-AM is cell-permeable and is converted by intracellular esterases in live cells to the green fluorescent calcein. EthD-1 can only enter cells with damaged membranes and fluoresces red upon binding to nucleic acids.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Staining: Prepare a staining solution containing Calcein-AM and EthD-1 in PBS according to the manufacturer's protocol. Remove the culture medium and add the staining solution to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Quantify the number of live and dead cells using image analysis software.

II. Topoisomerase II Activity Assays

To confirm that the cytotoxic effects of this compound are mediated through the inhibition of topoisomerase II, specific enzymatic assays are required.

A. In Vitro DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.[5][6] Inhibition of this activity is a hallmark of topoisomerase II catalytic inhibitors.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, kDNA substrate, purified human topoisomerase IIα enzyme, and varying concentrations of this compound. Include a no-enzyme control and a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

Illustrative Data Presentation:

This compound Concentration (µM)Decatenation Activity (%)
0 (Control)100
1[Example: 75]
10[Example: 30]
50[Example: 5]

Note: The above data are for illustrative purposes only.

B. In Vivo Complex of Enzyme (ICE) Assay

This assay is designed to detect topoisomerase II poisons that stabilize the covalent DNA-topoisomerase II complex in living cells.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with different concentrations of this compound for a short period (e.g., 30-60 minutes). A known topoisomerase II poison should be used as a positive control.

  • Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a denaturing agent (e.g., SDS) to trap the covalent complexes.

  • DNA Shearing and Cesium Chloride Gradient Centrifugation: Scrape the viscous lysate, shear the DNA, and load it onto a cesium chloride gradient for ultracentrifugation. This separates DNA-protein complexes from free protein.

  • Fraction Collection and Slot Blotting: Collect fractions from the gradient and immobilize the DNA-protein complexes onto a nitrocellulose membrane using a slot-blot apparatus.

  • Immunodetection: Detect the amount of topoisomerase II covalently bound to the DNA in each fraction using a specific antibody against topoisomerase IIα or IIβ.

III. Signaling Pathway and Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay: Add MTT, Solubilize Formazan incubate->mtt ldh LDH Assay: Collect Supernatant, Add LDH Reagent incubate->ldh live_dead Live/Dead Assay: Add Calcein-AM & EthD-1 incubate->live_dead read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh image_live_dead Fluorescence Microscopy live_dead->image_live_dead analyze Calculate % Viability / % Cytotoxicity Determine IC50 read_mtt->analyze read_ldh->analyze image_live_dead->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Topoisomerase_II_Mechanism cluster_topo_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome dna Catenated DNA binding Topo II Binds to DNA dna->binding cleavage DNA Double-Strand Break (Cleavage Complex) binding->cleavage cycle_arrest Cell Cycle Arrest binding->cycle_arrest Leads to passage DNA Strand Passage cleavage->passage apoptosis Apoptosis cleavage->apoptosis Leads to religation DNA Religation passage->religation release Decatenated DNA Released religation->release pd118879_poison This compound (Poison) pd118879_poison->cleavage Stabilizes Complex pd118879_catalytic This compound (Catalytic Inhibitor) pd118879_catalytic->binding Blocks Binding or ATP Hydrolysis

Caption: Putative mechanisms of Topoisomerase II inhibition by this compound.

Conclusion

The described cell-based assays provide a robust framework for characterizing the activity of this compound. By employing a combination of cytotoxicity and enzyme-specific assays, researchers can determine the potency of this compound, elucidate its mechanism of action as a topoisomerase II inhibitor, and identify its potential as an anticancer agent. It is crucial to perform these experiments across a panel of cancer cell lines to understand the spectrum of its activity.

References

Application Notes and Protocols for Testing PD 118879 Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where two or more antimicrobial agents are employed to achieve a synergistic effect. This approach can enhance bactericidal activity, broaden the antimicrobial spectrum, and reduce the likelihood of resistance development. This document provides detailed protocols for investigating the synergistic potential of PD 118879, a novel therapeutic candidate, in combination with various classes of antibiotics.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new antimicrobial strategies. The protocols described herein cover essential in vitro methods for synergy testing, including the checkerboard assay and the time-kill curve assay. Furthermore, this document outlines a framework for presenting the generated data in a clear and comparative manner and provides visualizations of the experimental workflows.

Data Presentation: Summarizing Synergy Data

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of synergy studies. All data from the checkerboard and time-kill assays should be organized into structured tables.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

This table should present the MIC of this compound and each antibiotic tested alone against the panel of bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)...
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Clinical Isolate 1
...

Table 2: Checkerboard Assay Results and Fractional Inhibitory Concentration Index (FICI)

This table summarizes the results of the checkerboard assays, including the MICs of the drugs in combination and the calculated FICI. The FICI is used to classify the interaction as synergistic, additive, indifferent, or antagonistic.[1][2][3]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Bacterial StrainAntibiotic PartnerThis compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FICIInteraction
S. aureus ATCC 29213Antibiotic A
E. coli ATCC 25922Antibiotic A
Clinical Isolate 1Antibiotic B
......

Table 3: Time-Kill Assay Results

This table should summarize the key findings from the time-kill assays, indicating the log10 reduction in CFU/mL at specific time points for each agent alone and in combination. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Bacterial StrainTreatmentΔlog10 CFU/mL at 4hΔlog10 CFU/mL at 8hΔlog10 CFU/mL at 24hOutcome
S. aureus ATCC 29213This compound
Antibiotic A
This compound + Antibiotic ASynergistic
E. coli ATCC 25922This compound
Antibiotic B
This compound + Antibiotic BIndifferent
......

Experimental Protocols

Detailed methodologies for the key in vitro synergy testing experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to synergy testing, the MIC of each individual compound (this compound and partner antibiotics) must be determined against the selected bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and each antibiotic in an appropriate solvent.

  • Prepare Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent across the rows of the plate.

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculate Plates: Add the standardized bacterial suspension to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro synergy of two antimicrobial agents.[1]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows).[1]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[1]

  • Controls: Include wells with each agent alone to redetermine the MIC, a growth control well, and a sterility control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate to determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well that shows no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.[1][3]

    • Interpret the FICI as described in Table 2.

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time and is considered the "gold standard" for synergy testing.

Protocol:

  • Prepare Cultures: Grow the test organism in CAMHB to the logarithmic phase of growth.

  • Prepare Test Tubes: Prepare tubes containing CAMHB with the antimicrobial agents at desired concentrations (e.g., sub-inhibitory concentrations like 0.5 x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate the tubes with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis Strain Bacterial Strain Selection MIC_PD MIC of this compound Strain->MIC_PD MIC_Ab MIC of Partner Antibiotic Strain->MIC_Ab Media Culture Media Preparation Media->MIC_PD Media->MIC_Ab Checkerboard Checkerboard Assay MIC_PD->Checkerboard TimeKill Time-Kill Curve Assay MIC_PD->TimeKill MIC_Ab->Checkerboard MIC_Ab->TimeKill FICI FICI Calculation Checkerboard->FICI LogReduction Log10 CFU/mL Reduction TimeKill->LogReduction Interpretation Interpretation of Interaction FICI->Interpretation LogReduction->Interpretation

Caption: Overall workflow for assessing the synergy of this compound with other antibiotics.

Checkerboard_Assay_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of this compound and partner antibiotic start->prepare_plates inoculate Inoculate plates with standardized bacterial suspension prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually determine MICs of drugs alone and in combination incubate->read_results calculate_fici Calculate FICI for each well without visible growth read_results->calculate_fici interpret Interpret interaction based on FICI value (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Step-by-step workflow of the checkerboard assay for synergy testing.

Time_Kill_Assay_Workflow start Start prepare_tubes Prepare culture tubes with media, antibiotics (alone and in combination), and bacterial inoculum start->prepare_tubes incubate Incubate at 37°C with shaking prepare_tubes->incubate sample Withdraw aliquots at 0, 2, 4, 8, 24 hours incubate->sample plate Perform serial dilutions and plate for viable cell counting (CFU/mL) sample->plate plot Plot log10 CFU/mL vs. time plate->plot analyze Analyze curves for synergy (≥2-log10 reduction vs. most active agent) plot->analyze end End analyze->end

Caption: Procedural flow of the time-kill curve assay for determining synergy.

References

Troubleshooting & Optimization

Technical Support Center: Compound Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "PD 118879" did not yield information on a specific chemical compound with that identifier. The following information is a generalized guide based on common laboratory practices for handling compounds with solubility challenges. The quantitative data and specific protocols provided are illustrative examples and should be adapted based on the actual properties of the compound you are working with.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when a compound shows poor solubility in aqueous media?

A1: When a compound has poor solubility in aqueous solutions like cell culture media or buffers, the initial step is to determine a suitable organic solvent in which the compound is readily soluble. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. Once a suitable solvent is identified, a concentrated stock solution can be prepared and then diluted to the final working concentration in the aqueous medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (e.g., typically <0.5% DMSO for cell-based assays).[1]

Q2: How can I determine the maximum soluble concentration of my compound in a specific solvent?

A2: To determine the maximum solubility, you can perform a serial dilution test. Start by preparing a high-concentration slurry of the compound in the chosen solvent. After vigorous vortexing and/or sonication, centrifuge the sample to pellet any undissolved material. The concentration of the compound in the clear supernatant can then be measured, representing the saturation solubility. Alternatively, for a quicker practical assessment, you can perform serial dilutions of a concentrated stock solution into your experimental medium and visually inspect for precipitation over time (e.g., 0, 1, 4, and 24 hours) under standard incubation conditions.[2] The highest concentration that remains clear is your working solubility limit.

Q3: My compound precipitates when I dilute the stock solution into my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue, often caused by the sharp decrease in solvent polarity.[2] Here are several troubleshooting steps:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the compound stock solution can help improve solubility.[2]

  • Slow, drop-wise addition: Add the stock solution to the pre-warmed media slowly and with gentle vortexing or swirling to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.[1][2]

  • Use a lower concentration: The final concentration of your compound in the media may be exceeding its aqueous solubility limit. Try working with a lower final concentration.

  • Increase the solvent concentration: While keeping it non-toxic to your cells, a slightly higher final concentration of the organic solvent (e.g., DMSO) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.[1]

  • Test alternative solvents: If DMSO is not working, other solvents like ethanol or DMF could be tested for preparing the stock solution.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter.

Issue 1: Variability in experimental results between different batches of stock solution.
  • Possible Cause: Incomplete dissolution of the compound when preparing the stock solution.

  • Solution: Ensure the compound is completely dissolved in the organic solvent before aliquoting and storing. Use a vortex mixer and, if necessary, a brief sonication to aid dissolution.[3] Visually inspect the solution for any particulate matter before use.

  • Experimental Protocol:

    • Weigh the appropriate amount of the compound.

    • Add the calculated volume of the organic solvent (e.g., DMSO).

    • Vortex the solution for 1-2 minutes.

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • Visually confirm that the solution is clear before proceeding with aliquoting and storage.

Issue 2: Compound precipitates out of solution during long-term experiments.
  • Possible Cause: The compound may have limited stability in the aqueous medium at 37°C over extended periods. The pH of the medium can also shift during cell growth, affecting compound solubility.

  • Solution:

    • Solubility Testing over Time: Before a long-term experiment, test the solubility of your compound in the complete cell culture medium at the working concentration. Incubate a cell-free plate with the compound-media mixture under the same experimental conditions (37°C, 5% CO₂) and check for precipitation at various time points.

    • Media Refreshment: For experiments lasting several days, consider refreshing the media with a freshly prepared compound solution periodically.

    • Formulation Strategies: For in vivo studies or complex in vitro models, formulation strategies such as the use of cyclodextrins or co-solvents may be necessary to improve and maintain solubility.

Quantitative Data Summary

The following table provides a hypothetical summary of solubility data for a compound in common laboratory solvents.

SolventMaximum Soluble Concentration (at 25°C)Notes
DMSO100 mMRecommended for preparing high-concentration stock solutions.
Ethanol25 mMMay be a suitable alternative to DMSO for certain cell lines.
Water< 0.1 µMPractically insoluble in aqueous solutions.
PBS (pH 7.4)< 0.1 µMInsoluble in physiological buffers.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Pre-handling: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out the desired amount of the compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C in a water bath may aid dissolution.[2]

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filtered through a 0.2 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution & Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store vortex->aliquot dilute Dilute Stock aliquot->dilute prewarm Pre-warm Media prewarm->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: A typical experimental workflow for preparing and using a compound with solubility challenges.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression pd_compound PD Compound (Inhibitor) pd_compound->kinase1

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.

References

Technical Support Center: Optimizing PD 118879 Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PD 118879 for Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent potassium (K+) channel opener. Its chemical formula is C15H17F3N2O, and its CAS number is 118879-67-5.[1][2][3][4][5] In eukaryotic cells, K+ channel openers facilitate the transmission of potassium ions across cell membranes, leading to hyperpolarization and reduced cell excitability. While its primary applications have been explored in cardiovascular and neurological research, the role of ion channels in bacterial physiology suggests a potential for antimicrobial activity.

Q2: Is there evidence for the antimicrobial activity of this compound or other K+ channel openers?

Q3: What is a suitable starting concentration range for this compound in an MIC assay?

A3: As there is no established antimicrobial data for this compound, a broad concentration range should be screened initially. A common starting point for novel compounds is to perform a serial two-fold dilution starting from a high concentration, for example, 256 µg/mL down to 0.5 µg/mL or lower. The choice of the highest concentration may be limited by the compound's solubility.

Q4: How should I prepare a stock solution of this compound?

A4: Based on its predicted LogP value of approximately 3.42, this compound is likely to have low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to determine the maximum tolerated solvent concentration by the test organism in a preliminary experiment to ensure that the solvent itself does not inhibit bacterial growth. Typically, the final concentration of DMSO in an MIC assay is kept at or below 1% (v/v).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in the MIC plate - The concentration of this compound exceeds its solubility in the test medium.- The organic solvent concentration is too low to maintain solubility upon dilution in the aqueous medium.- Visually inspect the wells for any precipitate after adding the compound.- If precipitation is observed, consider lowering the highest tested concentration of this compound.- Ensure the stock solution is fully dissolved before serial dilution.- If solubility issues persist, explore the use of a different solvent or the addition of a solubilizing agent (co-solvent), after validating its non-inhibitory effect on the test organism.
Inconsistent MIC results between experiments - Variability in the inoculum preparation.- Instability of this compound in the culture medium over the incubation period.- Pipetting errors during serial dilutions.- Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent cell density (e.g., 0.5 McFarland standard).- Perform a stability study of this compound in the test medium at 37°C over the duration of the MIC assay.- Use calibrated pipettes and ensure proper mixing at each dilution step.
No observable antimicrobial activity at any concentration - The compound may not have intrinsic antimicrobial activity against the tested organism.- The concentration range tested is too low.- The compound may be degraded by components in the culture medium.- If solubility permits, test higher concentrations of this compound.- Consider testing against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria.- Evaluate the stability of this compound in the specific culture medium being used.
Growth inhibition observed in the solvent control well - The concentration of the organic solvent (e.g., DMSO) is toxic to the test organism.- Determine the maximum non-inhibitory concentration of the solvent by testing a range of solvent concentrations in the absence of this compound.- Ensure the final solvent concentration in all wells, including the highest concentration of this compound, does not exceed this non-inhibitory level.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in MIC assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay for this compound
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Bacterial culture in the logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

    • Sterile 96-well microtiter plates

    • Sterile saline or phosphate-buffered saline (PBS)

    • 0.5 McFarland standard

    • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

    • Solvent control (DMSO)

  • Procedure:

    • Inoculum Preparation:

      • From an overnight culture plate, select several colonies and suspend them in sterile saline or PBS.

      • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

      • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Serial Dilution of this compound:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired starting concentration (e.g., for a final concentration of 256 µg/mL, add 5.12 µL of a 10 mg/mL stock to 194.88 µL of diluted inoculum, but it is often easier to do an intermediate dilution first).

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

    • Inoculation:

      • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Controls:

      • Positive Control: A row with a known antibiotic, serially diluted.

      • Negative Control (Sterility): A well with CAMHB only.

      • Growth Control: A well with CAMHB and the bacterial inoculum.

      • Solvent Control: A well with CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

    • Incubation:

      • Incubate the plate at 37°C for 18-24 hours.

    • Reading the Results:

      • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to all wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results cause1 Inoculum Variability start->cause1 cause2 Compound Instability start->cause2 cause3 Pipetting Error start->cause3 sol1 Standardize Inoculum (0.5 McFarland) cause1->sol1 sol2 Perform Stability Assay cause2->sol2 sol3 Calibrate Pipettes & Ensure Proper Mixing cause3->sol3

Caption: Troubleshooting logic for inconsistent MIC results.

K_Channel_MoA cluster_drug External Agent cluster_bacterium Bacterial Cell cluster_effects Physiological Effects PD118879 This compound (K+ Channel Opener) k_channel Bacterial K+ Channel PD118879->k_channel activates membrane Cell Membrane hyperpolarization Membrane Hyperpolarization k_channel->hyperpolarization leads to ph_imbalance pH Imbalance k_channel->ph_imbalance turgor_loss Loss of Turgor Pressure k_channel->turgor_loss growth_inhibition Inhibition of Bacterial Growth hyperpolarization->growth_inhibition ph_imbalance->growth_inhibition turgor_loss->growth_inhibition

Caption: Postulated mechanism of action for this compound in bacteria.

References

Technical Support Center: Stability and Handling of Investigational Compound PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential degradation pathways of the investigational compound PD 118879 and offers troubleshooting advice for researchers, scientists, and drug development professionals. Given that specific public data on this compound is limited, this guide is based on established principles of small molecule drug degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for small molecule drugs like this compound?

A1: Small molecule drugs are susceptible to degradation through several common pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The cleavage of chemical bonds by water. This is one of the most common degradation pathways. The rate of hydrolysis is often dependent on the pH of the solution and the presence of certain functional groups in the molecule.

  • Oxidation: The loss of electrons from the molecule, often involving the addition of oxygen or the removal of hydrogen. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) light. Molecules with specific chromophores are more susceptible to photolytic degradation.

Q2: How can I prevent the degradation of this compound in solution?

A2: Preventing degradation involves controlling the environmental conditions. Here are some general strategies:

  • pH Control: If the compound is susceptible to hydrolysis, using buffers to maintain an optimal pH where the molecule is most stable is crucial.

  • Protection from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging solutions with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down the rate of most degradation reactions.

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.

Q3: What are the recommended storage conditions for solid this compound?

A3: For solid compounds, it is generally recommended to store them in a cool, dark, and dry place. A desiccator can be used to protect against humidity. For long-term storage, keeping the compound at -20°C or -80°C is often advisable. Always refer to any specific storage instructions provided by the supplier.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous solution. HydrolysisDetermine the pH-stability profile of the compound. Adjust the buffer of your solution to the pH of maximum stability. Store solutions at a lower temperature.
Discoloration or precipitation of the solution. Oxidation or PhotodegradationProtect the solution from light by using amber vials or foil wrapping. Prepare solutions under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant.
Inconsistent results between experiments. Compound DegradationPrepare fresh solutions for each experiment. If solutions must be stored, perform a stability study to determine the viable storage duration under specific conditions.
Appearance of unknown peaks in chromatography. Formation of DegradantsConduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To accelerate the degradation of this compound under various stress conditions to identify likely degradation products and pathways.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) for an extended period.

Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.

Visualizing Degradation Concepts

Logical Flow for Investigating Degradation

A Observe Instability (e.g., loss of potency, new peaks) B Perform Forced Degradation Studies A->B C Identify Degradation Pathways (Hydrolysis, Oxidation, Photolysis) B->C D Develop Stability-Indicating Analytical Method C->D E Optimize Formulation and Storage Conditions C->E D->E F Implement Preventative Measures (pH control, light protection, etc.) E->F

Caption: Workflow for investigating and mitigating compound degradation.

Common Degradation Pathways

cluster_stressors Stress Conditions cluster_pathways Degradation Pathways Water (pH) Water (pH) Hydrolysis Hydrolysis Water (pH)->Hydrolysis Oxygen / Peroxides Oxygen / Peroxides Oxidation Oxidation Oxygen / Peroxides->Oxidation Light (UV/Vis) Light (UV/Vis) Photolysis Photolysis Light (UV/Vis)->Photolysis This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photolysis

Caption: Major environmental factors leading to common degradation pathways.

Technical Support Center: PD 118879 In Vivo Efficacy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the investigational compound PD 118879 in in vivo efficacy experiments. Our aim is to help you navigate common challenges and ensure the generation of robust and reproducible data.

Troubleshooting Guide

In vivo experiments are complex and subject to variability. This guide addresses specific issues that may arise during your studies with this compound.

Issue Potential Cause Recommended Action
Lack of Efficacy Suboptimal Dosing or Formulation: The dose of this compound may be too low to achieve the necessary therapeutic concentration at the target site. The formulation may have poor solubility or stability, leading to reduced bioavailability.[1][2]- Perform a dose-response study to identify the optimal therapeutic dose. - Analyze the pharmacokinetic (PK) profile to ensure adequate drug exposure.[3] - Evaluate the formulation for solubility and stability under experimental conditions. Consider alternative excipients or delivery vehicles.[4]
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the target pathway may not be conserved.[5][6]- Thoroughly review the literature to confirm the translational relevance of the animal model. - Consider using multiple models to validate findings.[6]
Drug Metabolism and Clearance: The compound may be rapidly metabolized or cleared in the chosen species, preventing sustained therapeutic levels.[1]- Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound. - Adjust the dosing frequency or route of administration based on PK data.
High Variability in Response Inconsistent Dosing Technique: Variability in the administration of this compound can lead to inconsistent drug exposure among animals.- Ensure all personnel are thoroughly trained on the proper dosing techniques (e.g., oral gavage, intravenous injection). - Use calibrated equipment for accurate dose preparation and administration.
Biological Variability: Differences in age, weight, sex, and genetic background of the animals can contribute to varied responses.[5]- Use age- and weight-matched animals. - Include both male and female animals in the study design unless scientifically justified to exclude one sex.[5] - Ensure proper randomization of animals into treatment groups.[5]
Environmental Factors: Stress from handling, housing conditions, and diet can impact experimental outcomes.- Acclimate animals to the experimental procedures and housing conditions before starting the study. - Maintain consistent environmental conditions (temperature, humidity, light-dark cycle).
Unexpected Toxicity Off-Target Effects: this compound may interact with unintended targets, leading to adverse effects.[2]- Conduct in vitro profiling against a panel of related and unrelated targets to assess selectivity. - Carefully observe animals for clinical signs of toxicity and perform histopathological analysis of major organs.
Formulation-Related Toxicity: The vehicle or excipients used to formulate this compound may cause toxicity.[4]- Include a vehicle-only control group to assess the effects of the formulation components. - Test the tolerability of the vehicle in a pilot study before initiating the main efficacy experiment.
Dose Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).- Perform a dose-range finding study to determine the MTD. - Start efficacy studies with doses below the MTD.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for an in vivo efficacy study with this compound?

The optimal starting dose depends on the in vitro potency (e.g., IC50) of this compound and its pharmacokinetic properties. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. A preliminary dose-range finding study is highly recommended to determine a well-tolerated and effective dose range.

2. How should I prepare this compound for in vivo administration?

The formulation will depend on the physicochemical properties of this compound and the intended route of administration. For oral administration, common vehicles include solutions in water, saline, or suspensions in agents like carboxymethylcellulose (CMC). For intravenous administration, solubility in a biocompatible solvent is crucial. It is essential to assess the solubility and stability of this compound in the chosen vehicle prior to the experiment.[4]

3. What are the essential control groups to include in my experiment?

To ensure the validity of your results, the following control groups are essential:

  • Vehicle Control: Animals receiving the formulation vehicle without this compound. This group controls for any effects of the vehicle itself.

  • Untreated Control: In some cases, an untreated group may be included to monitor the natural progression of the disease model.

  • Positive Control: If available, a known standard-of-care compound can be included to validate the experimental model and provide a benchmark for the efficacy of this compound.

4. How can I minimize bias in my in vivo study?

Implementing blinding and randomization is crucial for reducing bias.[5]

  • Randomization: Animals should be randomly assigned to treatment and control groups to prevent systematic differences between groups.

  • Blinding: The individuals administering the treatment, caring for the animals, and assessing the outcomes should be unaware of the treatment group assignments until the data analysis is complete.

5. What is the expected mechanism of action for this compound?

This section would typically be populated with specific information about the compound. As this compound is a hypothetical compound for this example, a generic signaling pathway diagram is provided below.

Assuming this compound is a kinase inhibitor targeting a key signaling pathway in cancer, its mechanism would involve blocking the phosphorylation of downstream effector proteins, thereby inhibiting cell proliferation and survival.

PD_118879_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Phosphorylates Transcription Transcription Effector_Protein->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor PD_118879 PD_118879 PD_118879->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

A detailed and standardized protocol is critical for the reproducibility of in vivo experiments. Below is a template for a generic in vivo efficacy study.

Protocol: Murine Xenograft Model for Efficacy Evaluation of this compound

  • Animal Model:

    • Species: Nude mice (athymic Ncr-nu/nu)

    • Age: 6-8 weeks

    • Supplier: Charles River Laboratories or equivalent

    • Acclimation: Minimum of 7 days upon arrival.

  • Cell Culture and Tumor Implantation:

    • Cell Line: Appropriate human cancer cell line (e.g., A549 for lung cancer).

    • Culture Conditions: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers.

    • Calculate tumor volume: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing and Administration:

    • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • This compound Formulation: Suspend this compound in the vehicle to the desired concentrations (e.g., 10, 30, 100 mg/kg). Prepare fresh daily.

    • Administration: Administer the formulation or vehicle orally (p.o.) once daily at a volume of 10 mL/kg.

    • Treatment Duration: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as an indicator of toxicity), clinical observations.

  • Data Analysis:

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.

Experimental_Workflow Start Start Acclimatize_Animals Animal Acclimatization (7 days) Start->Acclimatize_Animals Implant_Tumor_Cells Tumor Cell Implantation Acclimatize_Animals->Implant_Tumor_Cells Monitor_Tumor_Growth Tumor Growth Monitoring Implant_Tumor_Cells->Monitor_Tumor_Growth Randomize_Groups Tumor Volume 100-150 mm³? Monitor_Tumor_Growth->Randomize_Groups Randomize_Groups->Monitor_Tumor_Growth No Initiate_Treatment Initiate Treatment (this compound or Vehicle) Randomize_Groups->Initiate_Treatment Yes Daily_Dosing_Monitoring Daily Dosing & Endpoint Monitoring Initiate_Treatment->Daily_Dosing_Monitoring Endpoint_Reached Endpoint Reached? Daily_Dosing_Monitoring->Endpoint_Reached Endpoint_Reached->Daily_Dosing_Monitoring No Data_Collection_Analysis Data Collection & Analysis Endpoint_Reached->Data_Collection_Analysis Yes End End Data_Collection_Analysis->End

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Observe Lack of Efficacy Check_Dose Is Dose Optimal? Start->Check_Dose Check_Formulation Is Formulation Stable & Bioavailable? Check_Dose->Check_Formulation Yes Action_Dose Perform Dose- Response Study Check_Dose->Action_Dose No Check_Model Is Animal Model Appropriate? Check_Formulation->Check_Model Yes Action_Formulation Optimize Formulation Check_Formulation->Action_Formulation No Check_PK Is Drug Exposure Sufficient? Check_Model->Check_PK Yes Action_Model Re-evaluate Model or Consider Alternatives Check_Model->Action_Model No Action_PK Adjust Dosing Regimen Check_PK->Action_PK No Success Efficacy Observed Check_PK->Success Yes Action_Dose->Success Action_Formulation->Success Action_Model->Success Action_PK->Success

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Overcoming Poor Bioavailability of Compound X (e.g., PD 118879)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of investigational compounds like PD 118879. The following information is based on established strategies for enhancing drug solubility and absorption.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a drug candidate like Compound X?

Poor oral bioavailability is often a result of low aqueous solubility and/or poor membrane permeability.[1][2] For many new chemical entities, low solubility is a primary obstacle, preventing the drug from dissolving in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3] Additionally, factors such as first-pass metabolism in the liver, drug efflux by transporters like P-glycoprotein, and chemical instability in the gastrointestinal tract can significantly reduce the amount of drug that reaches systemic circulation.[4]

Q2: What are the initial steps to consider when poor bioavailability of Compound X is observed in preclinical studies?

The first step is to thoroughly characterize the physicochemical properties of the compound. This includes determining its solubility in various pH buffers, its partition coefficient (LogP), and its solid-state characteristics (crystalline vs. amorphous).[5] Understanding these properties will help diagnose the root cause of poor bioavailability and guide the selection of an appropriate formulation strategy. The Biopharmaceutics Classification System (BCS) can be a useful framework for classifying the drug based on its solubility and permeability.[3][5]

Q3: How can the formulation of Compound X be modified to improve its bioavailability?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7] Techniques like micronization and nanomilling are common approaches.[8][9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as oils, emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10][11] These formulations can also enhance lymphatic transport, potentially bypassing first-pass metabolism.[10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[8][9] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[5]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by forming inclusion complexes.[4][11]

Troubleshooting Guides

Issue 1: Compound X shows very low solubility in aqueous media.

Possible Cause: The intrinsic chemical structure of the compound leads to high lipophilicity and strong intermolecular forces in its crystal lattice.

Troubleshooting Steps:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation or the local microenvironment can significantly increase solubility.[4][7]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic drugs.[3][7]

  • Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion to disrupt the crystal lattice and improve solubility.[8][11]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area and enhance the dissolution rate.[6][12]

Issue 2: In vivo exposure of Compound X is highly variable between subjects.

Possible Cause: The absorption of the compound may be sensitive to physiological variables in the gastrointestinal tract, such as food effects or variations in GI motility.

Troubleshooting Steps:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can reduce the impact of food on absorption by creating a fine emulsion in the gut, leading to more consistent absorption.[9]

  • Controlled Release Formulations: Developing a controlled-release formulation can help to standardize the rate of drug release and absorption, potentially reducing inter-subject variability.

  • Bio-enhancers: Investigate the use of absorption enhancers that can transiently increase the permeability of the intestinal epithelium.[4]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of Compound X by reducing its particle size to the nanometer range.

Methodology:

  • Prepare a slurry of Compound X in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

  • Introduce the slurry into a wet milling chamber containing milling media (e.g., zirconium oxide beads).

  • Mill the slurry at a defined speed and for a specific duration, monitoring the particle size distribution at regular intervals using a technique like laser diffraction.

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.

Protocol 2: Formulation of an Amorphous Solid Dispersion by Spray Drying

Objective: To enhance the solubility of Compound X by converting it from a crystalline to an amorphous state within a polymer matrix.

Methodology:

  • Dissolve Compound X and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent.

  • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles.

  • Collect the resulting solid dispersion powder.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution profile of the amorphous solid dispersion in a relevant buffer and compare it to the crystalline drug.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[6][7]Applicable to many compounds, established manufacturing processes.May not be sufficient for extremely insoluble drugs, potential for particle aggregation.
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle.[9][10]Can significantly enhance absorption, may reduce food effects, potential for lymphatic uptake.Can be complex to formulate and manufacture, potential for drug precipitation upon dilution in GI fluids.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.[8][11]Can lead to substantial increases in solubility and dissolution rate.Amorphous form is physically unstable and can recrystallize over time, requires careful selection of polymer.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug.[4][11]Can significantly increase solubility, well-established technology.Limited by the stoichiometry of complexation, potential for nephrotoxicity with some cyclodextrins at high doses.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 Outcome Poor Bioavailability Poor Bioavailability Solubility Solubility Poor Bioavailability->Solubility Permeability Permeability Poor Bioavailability->Permeability Solid_State Solid_State Poor Bioavailability->Solid_State Particle_Size Particle_Size Solubility->Particle_Size Solid_Dispersion Solid_Dispersion Solubility->Solid_Dispersion Complexation Complexation Solubility->Complexation Lipid_Based Lipid_Based Permeability->Lipid_Based Improved Bioavailability Improved Bioavailability Particle_Size->Improved Bioavailability Lipid_Based->Improved Bioavailability Solid_Dispersion->Improved Bioavailability Complexation->Improved Bioavailability

Caption: Workflow for addressing poor bioavailability.

Lipid_Formulation_Pathway cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption Pathways Lipid Formulation (Drug in Oil/Surfactant) Lipid Formulation (Drug in Oil/Surfactant) Emulsification Emulsification Lipid Formulation (Drug in Oil/Surfactant)->Emulsification Micelle_Formation Micelle_Formation Emulsification->Micelle_Formation Portal_Vein Portal Vein (to Liver) Micelle_Formation->Portal_Vein Lymphatic_System Lymphatic System (Bypasses Liver) Micelle_Formation->Lymphatic_System

Caption: Absorption pathways for lipid-based formulations.

References

Technical Support Center: PD 118879 and Bacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the off-target effects of the quinolone antibacterial agent PD 118879 in bacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in bacteria?

This compound is a fluoroquinolone antibiotic. Like other quinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, this compound and similar compounds block bacterial cell division and lead to cell death.

Q2: What are "off-target effects" in the context of bacterial assays?

In bacterial assays, off-target effects refer to any unintended biological consequences of a compound that are not related to its primary mechanism of action. For an antibiotic like this compound, this would include any effects not stemming from the inhibition of DNA gyrase and topoisomerase IV. These can include inhibition of other bacterial enzymes, disruption of the cell membrane, or interference with metabolic pathways.

Q3: Why is it important to consider off-target effects when working with this compound?

Understanding off-target effects is crucial for several reasons:

  • Accurate Data Interpretation: Unrecognized off-target effects can lead to misinterpretation of experimental results, attributing all observed antibacterial activity to the primary target.

  • Resistance Mechanisms: Bacteria can develop resistance not only to the primary mode of action but also to off-target effects, complicating the understanding of resistance profiles.

  • Toxicity and Spectrum of Activity: Off-target effects can contribute to the compound's toxicity profile and influence its spectrum of activity against different bacterial species.

Troubleshooting Guide: Unexpected Results in Bacterial Assays with this compound

If you are observing unexpected results in your bacterial assays with this compound, such as inconsistent Minimum Inhibitory Concentrations (MICs), unexpected bacterial death kinetics, or unusual morphological changes, consider the possibility of off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the activity and potential off-target effects of this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

2. Bacterial Growth Curve Analysis

  • Objective: To assess the effect of different concentrations of this compound on the growth kinetics of a bacterial population over time.

  • Methodology:

    • Prepare bacterial cultures in a suitable broth medium.

    • Add different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate cultures at the early exponential phase of growth.

    • Include an untreated control culture.

    • Incubate the cultures under appropriate conditions.

    • At regular time intervals (e.g., every 1-2 hours), measure the optical density (OD) of each culture at 600 nm using a spectrophotometer.

    • Plot the OD600 values against time to generate growth curves. Deviations from the typical sigmoidal growth curve in the presence of the compound can indicate its effect on bacterial growth.

3. Target Engagement Assay (DNA Gyrase Supercoiling Assay)

  • Objective: To confirm that this compound is inhibiting its primary target, DNA gyrase.

  • Methodology:

    • Purify DNA gyrase from the target bacterium.

    • Prepare a reaction mixture containing relaxed plasmid DNA, ATP, and the purified DNA gyrase.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate the reactions to allow for the supercoiling of the plasmid DNA by DNA gyrase.

    • Stop the reaction and analyze the DNA topology by agarose (B213101) gel electrophoresis.

    • In the absence of the inhibitor, the relaxed plasmid will be converted to its supercoiled form. The inhibitory effect of this compound will be observed as a decrease in the amount of supercoiled DNA.

Data Presentation

Table 1: Hypothetical Off-Target Effects of a Quinolone Antibiotic

Potential Off-TargetBacterial SpeciesObserved EffectMethod of Detection
Mitochondrial Respiration Escherichia coliInhibition of oxygen consumptionOxygen consumption assay
Cell Membrane Integrity Staphylococcus aureusIncreased membrane permeabilityPropidium iodide uptake assay
Protein Synthesis Pseudomonas aeruginosaReduction in reporter protein expressionLuciferase reporter assay

Visualizations

Below are diagrams illustrating key concepts related to the action and analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_off_target Off-Target Investigation cluster_analysis Data Analysis prep_compound Prepare this compound Stock mic_assay MIC Assay prep_compound->mic_assay growth_curve Growth Curve Analysis prep_compound->growth_curve prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_assay prep_bacteria->growth_curve analyze_mic Determine MIC mic_assay->analyze_mic analyze_growth Analyze Growth Kinetics growth_curve->analyze_growth target_engagement Target Engagement Assay analyze_off_target Evaluate Off-Target Effects target_engagement->analyze_off_target membrane_assay Membrane Permeability Assay membrane_assay->analyze_off_target metabolic_assay Metabolic Pathway Analysis metabolic_assay->analyze_off_target analyze_mic->target_engagement analyze_mic->membrane_assay analyze_mic->metabolic_assay analyze_growth->target_engagement analyze_growth->membrane_assay analyze_growth->metabolic_assay

Caption: Experimental workflow for investigating this compound activity.

troubleshooting_flowchart start Unexpected Results Observed check_mic Are MIC values consistent across experiments? start->check_mic check_growth Do growth curves show unexpected kinetics? check_mic->check_growth Yes review_protocol Review Experimental Protocol (e.g., inoculum density, media) check_mic->review_protocol No check_morphology Are there unusual morphological changes? check_growth->check_morphology Yes check_growth->review_protocol No investigate_off_target Investigate Potential Off-Target Effects check_morphology->investigate_off_target Yes check_morphology->review_protocol No end Problem Resolved / Further Investigation investigate_off_target->end review_protocol->end

Caption: Troubleshooting flowchart for unexpected experimental results.

Technical Support Center: Improving Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound identifier "PD 118879" could not be found in publicly available chemical databases. The following guide provides general advice for improving the stability of small molecule compounds in solution. For specific guidance, please refer to the manufacturer's product datasheet or contact their technical support with the correct compound identifier.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in solution. What are the common causes?

A1: Compound degradation in solution can be attributed to several factors, including:

  • Hydrolysis: Reaction with water molecules. This is common for compounds with labile functional groups such as esters, amides, and lactones.

  • Oxidation: Reaction with dissolved oxygen. Compounds with electron-rich moieties like phenols, aldehydes, and certain heterocycles are susceptible.

  • Photodegradation: Decomposition upon exposure to light, particularly UV or high-energy visible light.

  • pH Instability: The pH of the solvent can catalyze degradation or cause the compound to precipitate if its ionization state changes.

  • Temperature Effects: Higher temperatures generally accelerate the rate of all chemical degradation pathways.

  • Microbial Contamination: Although less common in organic solvents, aqueous buffers can support microbial growth, which may metabolize the compound.

Q2: How do I choose the right solvent to improve the stability of my compound?

A2: Selecting an appropriate solvent is critical. Consider the following:

  • Solubility: Ensure your compound is fully dissolved at the desired concentration. Undissolved particles can act as nucleation sites for precipitation or degradation.

  • Solvent Purity: Use high-purity, anhydrous solvents whenever possible. Water and other impurities can initiate or participate in degradation reactions. For aqueous solutions, use sterile, nuclease-free water.

  • Aprotic vs. Protic Solvents: For compounds susceptible to hydrolysis, consider using aprotic solvents like DMSO, DMF, or acetonitrile (B52724) over protic solvents like water, ethanol, or methanol.

  • Degassed Solvents: For oxygen-sensitive compounds, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

Q3: Can I pre-dissolve my compound for long-term storage?

A3: It is generally recommended to store compounds in their solid, lyophilized form at the recommended temperature. If you must store a solution, prepare a concentrated stock in a high-purity, anhydrous solvent like DMSO and store it in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer pH-dependent solubility, low solubility in the final buffer.Check the pKa of your compound. Adjust the buffer pH to be at least 2 units away from the pKa. Alternatively, prepare the final dilution from a stock solution immediately before use.
Loss of Activity Over Time Degradation (hydrolysis, oxidation), adsorption to container walls.Prepare fresh solutions for each experiment. Store stock solutions in appropriate conditions (see Q3). Consider using low-adsorption plasticware or silanized glassware.
Color Change of Solution Oxidation or photodegradation.Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions in degassed solvents. Consider adding an antioxidant if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for an Oxygen-Sensitive Compound

  • Solvent Degassing:

    • Place your chosen anhydrous solvent (e.g., DMSO) in a flask with a stir bar.

    • Seal the flask with a septum.

    • Bubble dry argon or nitrogen gas through the solvent via a long needle for at least 30 minutes while stirring.

  • Compound Handling:

    • Allow the vial of the solid compound to equilibrate to room temperature before opening.

    • Weigh the required amount of compound in a fume hood.

  • Dissolution:

    • Uncap the compound vial and quickly add the degassed solvent to the desired concentration.

    • Recap the vial and vortex until the compound is fully dissolved.

    • For storage, flush the headspace of the vial with argon or nitrogen before sealing.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber, screw-cap vials.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store at -80°C.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_storage Storage & Use start Start: Weigh Solid Compound solvent Select & Degas Solvent start->solvent dissolve Dissolve Compound in Inert Atmosphere solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store use Thaw & Use in Experiment store->use

Caption: Workflow for preparing and storing a sensitive compound solution.

Troubleshooting Logic Diagram

G start Instability Observed (e.g., precipitation, color change) check_solvent Is the solvent appropriate? (e.g., anhydrous, aprotic) start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes change_solvent Action: Use high-purity, anhydrous/aprotic solvent. check_solvent->change_solvent No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph Action: Adjust buffer pH or use a different buffer. check_ph->adjust_ph No check_oxygen Is the compound oxygen-sensitive? check_light->check_oxygen Yes protect_light Action: Use amber vials or wrap in foil. check_light->protect_light No degas Action: Use degassed solvents and inert gas overlay. check_oxygen->degas Yes end Solution Stabilized check_oxygen->end No change_solvent->check_ph adjust_ph->check_light protect_light->check_oxygen degas->end

Caption: A decision tree for troubleshooting compound instability in solution.

Technical Support Center: Refining Investigational Compound Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "PD 118879" did not yield information on a specific compound with this designation. This suggests the possibility of a typographical error or an internal, non-public identifier. The following guide provides a general framework for refining the dosage of a novel investigational compound in animal models, using principles applicable to a wide range of research areas, including the well-established PD-1/PD-L1 inhibitor class as a relevant example.

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo studies with a novel compound. How do we determine the initial dose for our animal model?

A1: Establishing a starting dose for a novel compound requires a multi-faceted approach. If published data for compounds with a similar mechanism of action is unavailable, consider the following strategies:

  • In Vitro Data Extrapolation: Utilize in vitro efficacy data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), as a preliminary guide. However, direct extrapolation to an in vivo dose is not straightforward and should be approached with caution.

  • Dose Escalation Studies: A common and recommended practice is to conduct a dose escalation study in a small cohort of animals. This involves administering increasing doses of the compound to different groups of animals to identify a range of tolerated doses.

  • Maximum Tolerated Dose (MTD) Study: The goal of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This is a critical step in preclinical safety and toxicity assessments.

Q2: What are the key parameters to monitor during a dose-finding study?

A2: During a dose-finding study, it is crucial to monitor a range of parameters to assess both the tolerability and the biological activity of the compound. These include:

  • Clinical Observations: Daily monitoring of the animals for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and food and water intake is essential.

  • Body Weight: Record the body weight of each animal at regular intervals (e.g., daily or every other day). Significant weight loss can be an early indicator of toxicity.

  • Pharmacokinetics (PK): If possible, collect blood samples at various time points after administration to determine the drug's concentration in the plasma. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamics (PD): Measure the biological effect of the drug on its intended target. This could involve analyzing biomarkers in tissue or blood samples.

  • Tumor Growth (for oncology models): In cancer studies, tumor volume should be measured regularly to assess the anti-tumor efficacy of the compound.

Q3: Our animals are experiencing adverse effects. What are the immediate troubleshooting steps?

A3: If you observe adverse effects, it is important to act quickly to ensure animal welfare and the integrity of your study.

  • Dose Reduction: The most immediate step is to consider reducing the dose in subsequent cohorts or treatment cycles.

  • Vehicle and Formulation Check: Ensure that the vehicle used to dissolve or suspend the compound is not contributing to the toxicity. Conduct a vehicle-only control group to rule this out. The formulation's pH and osmolarity should also be within a physiologically acceptable range.

  • Route of Administration: The route of administration can significantly impact a compound's toxicity. If you are administering the drug intravenously, for example, consider if a slower infusion rate or a different route (e.g., intraperitoneal or oral) might be better tolerated.

  • Supportive Care: Provide supportive care to the animals as needed, such as supplemental nutrition or hydration, in consultation with veterinary staff.

Troubleshooting Guides

Guide 1: Unexpected Toxicity or Mortality
Observation Potential Cause Recommended Action
Rapid weight loss (>15-20%) Compound toxicity, vehicle intolerance, or administration stress.Immediately assess the animal's health. Consider euthanasia if humane endpoints are met. In subsequent cohorts, start with a lower dose and include a vehicle-only control group.
Lethargy, hunched posture, ruffled fur Systemic toxicity.Monitor the animal closely. If symptoms persist or worsen, consider it a dose-limiting toxicity. Adjust the dose downwards for future experiments.
Mortality in a dose group The administered dose exceeds the MTD.The dose at which mortality occurs should be considered above the MTD. Subsequent studies should use lower doses.
Guide 2: Lack of Efficacy
Observation Potential Cause Recommended Action
No significant difference between treated and control groups Insufficient dosage, poor bioavailability, or inactive compound.Confirm target engagement with a pharmacodynamic assay. Conduct a pharmacokinetic study to ensure adequate drug exposure. If exposure and target engagement are confirmed, a higher dose may be necessary, provided it is well-tolerated.
High variability in response within a treatment group Inconsistent dosing, biological variability, or issues with the animal model.Review and standardize the dosing procedure. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign a small number of animals (e.g., 3-5) to each dose group and a vehicle control group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record clinical signs of toxicity daily for at least 7-14 days.

    • Measure body weight daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant morbidity (e.g., >20% body weight loss).

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer the compound at a well-tolerated and potentially efficacious dose.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process the blood to obtain plasma or serum and store it at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the samples.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example Dose Escalation and Tolerability Data
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control5+2.5None observed
105+1.8None observed
305-3.2Mild, transient lethargy in 1/5 animals
1005-12.5Significant lethargy, ruffled fur in 4/5 animals
3005-25.0 (with mortality)Severe toxicity, mortality in 2/5 animals
Table 2: Example Pharmacokinetic Parameters
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
1015016004
30480120004.5
1001200255005

Mandatory Visualizations

PD1_Signaling_Pathway cluster_tcell T Cell cluster_apc Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K PD-1 PD-1 SHP2 SHP2 PD-1->SHP2 SHP2->PI3K Inhibits T Cell Inhibition T Cell Inhibition SHP2->T Cell Inhibition Akt Akt PI3K->Akt T Cell Activation T Cell Activation (Proliferation, Cytokine Release) Akt->T Cell Activation MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Binding

Caption: Simplified PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Experimental_Workflow Start Start Dose_Escalation Dose Escalation Study (e.g., MTD) Start->Dose_Escalation PK_Study Pharmacokinetic (PK) Study Dose_Escalation->PK_Study Identify Tolerated Doses Efficacy_Study Efficacy Study (at well-tolerated, active dose) PK_Study->Efficacy_Study Determine Exposure Data_Analysis Data Analysis and Dose Refinement Efficacy_Study->Data_Analysis Data_Analysis->Efficacy_Study Iterate if needed End End Data_Analysis->End

Caption: General experimental workflow for refining compound dosage in animal models.

Technical Support Center: Interpreting Unexpected Results with PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 118879, a selective adenosine (B11128) A2A receptor antagonist. The information provided is based on the established pharmacology of adenosine A2A receptor antagonists and general principles of G-protein coupled receptor (GPCR) experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the adenosine A2A receptor (A2AR). Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous adenosine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] By blocking this receptor, this compound prevents adenosine-mediated signaling. In the central nervous system, particularly in the basal ganglia, A2A receptors are co-localized with dopamine (B1211576) D2 receptors and play a role in modulating dopaminergic activity. Antagonism of A2A receptors can enhance dopamine D2 receptor-mediated signaling, which is the basis for its potential therapeutic effects in conditions like Parkinson's disease.[4]

Q2: What are the expected outcomes of using this compound in a cell-based assay measuring cAMP levels?

A2: In a cell-based assay where cAMP production is stimulated by an A2A receptor agonist (e.g., NECA or CGS 21680), pre-treatment with this compound is expected to cause a concentration-dependent inhibition of the agonist-induced cAMP increase. This compound alone should not have a significant effect on basal cAMP levels unless the receptor exhibits constitutive activity, in which case an inverse agonist would be required to reduce basal signaling.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a selective A2A receptor antagonist, cross-reactivity with other adenosine receptor subtypes (A1, A2B, A3) is a possibility, especially at higher concentrations.[5] It is crucial to determine the selectivity profile of this compound by testing its activity against other adenosine receptors. Additionally, like many small molecules, off-target effects on other GPCRs, ion channels, or enzymes cannot be entirely ruled out without comprehensive screening.

Q4: Can this compound be used in in vivo studies?

A4: Yes, adenosine A2A receptor antagonists are frequently used in in vivo models, particularly in models of neurodegenerative diseases like Parkinson's disease.[1][6][7] However, factors such as bioavailability, blood-brain barrier penetration, and metabolic stability of this compound will need to be determined to ensure adequate exposure and efficacy in such studies.

Troubleshooting Guides

Issue 1: No antagonist activity observed in a functional assay (e.g., cAMP assay).
Possible Cause Troubleshooting Step
Incorrect Agonist Concentration Ensure the agonist concentration used is at or near its EC80 value to provide a sufficient window for observing antagonism.[8]
Compound Insolubility Visually inspect the compound solution for precipitates. Test the solubility of this compound in the assay buffer. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells.
Degraded Compound Use a fresh stock of this compound. Avoid multiple freeze-thaw cycles.
Low Receptor Expression Confirm the expression of the A2A receptor in your cell line using a validated method (e.g., qPCR, Western blot, or radioligand binding).
Incorrect Assay Conditions Verify the incubation times for both the antagonist and agonist. A pre-incubation step with the antagonist is typically required.[8]
Issue 2: High variability or inconsistent results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range to minimize phenotypic drift.
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Cell Health Ensure cells are healthy and not overgrown at the time of the assay.
Reagent Preparation Prepare fresh reagents for each experiment and ensure thorough mixing.
Issue 3: Unexpected agonist activity observed.
Possible Cause Troubleshooting Step
Compound is a Partial Agonist The compound may exhibit partial agonism at high concentrations. Perform a full dose-response curve in the absence of an agonist to check for any stimulatory effect.
Off-Target Effects This compound might be acting on another receptor in the cell line that positively couples to adenylyl cyclase. Use a cell line with no endogenous expression of other receptors that could interfere with the assay.
Assay Artifact The compound may interfere with the assay detection method (e.g., autofluorescence). Run a control plate without cells to check for assay interference.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2A Receptor

This protocol is to determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Materials:

  • HEK293 cell membranes expressing the human A2A receptor.

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]ZM241385 (a selective A2A antagonist).

  • Non-specific binding control: 10 µM XAC (a non-selective adenosine antagonist).

  • Serial dilutions of this compound.

  • Glass fiber filters (pre-soaked in 0.33% PEI).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the binding buffer, cell membranes, [³H]ZM241385 (at a concentration near its Kd, e.g., 1 nM), and either this compound, vehicle, or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

Materials:

  • CHO or HEK293 cells expressing the human A2A receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES).

  • A2A receptor agonist (e.g., NECA).

  • Serial dilutions of this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Wash the cells once with the assay buffer.

  • Pre-incubate the cells with the serial dilutions of this compound for 15-30 minutes at 37°C.

  • Add the A2A agonist (at a concentration around its EC80) to the wells.

  • Incubate for an optimized time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Representative Binding Affinities of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A2A 5.2
A1 > 1000
A2B 850
A3 > 1000

Table 2: Representative Functional Potency of this compound

AssayCell LineAgonistIC50 (nM)
cAMP Inhibition CHO-hA2ARNECA12.5

Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates PD118879 This compound PD118879->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Cellular Response (e.g., decreased inflammation, neurotransmission modulation) CREB->Response Leads to

Caption: Adenosine A2A receptor signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow start Unexpected Result: No Antagonist Activity check_assay Verify Assay Conditions - Agonist at EC80? - Correct incubation times? start->check_assay check_compound Assess Compound Integrity - Soluble in buffer? - Fresh stock used? check_assay->check_compound Conditions OK re_run Re-run Assay with Optimized Conditions check_assay->re_run Conditions Not OK check_cells Evaluate Cell System - Healthy cells? - Confirmed A2AR expression? check_compound->check_cells Compound OK check_compound->re_run Compound Not OK check_cells->re_run Cells OK further_investigation Further Investigation - Off-target effects? - Partial agonism? check_cells->further_investigation Cells Not OK re_run->further_investigation Still No Activity

Caption: Troubleshooting workflow for lack of antagonist activity.

Result_Interpretation start This compound Added to A2AR Assay inhibition Inhibition of Agonist Response? start->inhibition yes_inhibition Expected Result: This compound is an A2AR Antagonist inhibition->yes_inhibition Yes no_inhibition Unexpected Result inhibition->no_inhibition No no_inhibition_path Possible Causes no_inhibition->no_inhibition_path cause1 Inactive Compound no_inhibition_path->cause1 cause2 Assay Failure no_inhibition_path->cause2 cause3 No Receptor Expression no_inhibition_path->cause3

Caption: Logical flow for interpreting initial experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to Fluoroquinolones: The Case of Sitafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluoroquinolone antibiotic, sitafloxacin (B179971), with other commonly used fluoroquinolones. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the subtle and significant differences within this critical class of antibiotics.

Introduction to Sitafloxacin

Sitafloxacin (formerly DU-6859a) is a fourth-generation fluoroquinolone characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2] Sitafloxacin has demonstrated potent in vitro activity against a wide range of clinical isolates, including strains resistant to other fluoroquinolones.[3][4]

Comparative Antibacterial Activity

The in vitro potency of sitafloxacin has been extensively evaluated against various clinically relevant bacteria and compared with other fluoroquinolones such as ciprofloxacin (B1669076) and levofloxacin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus Sitafloxacin≤0.008 - 0.1250.015 - 0.125
Ciprofloxacin0.251
Levofloxacin0.51
Streptococcus pneumoniae Sitafloxacin0.015 - 0.1250.03 - 0.25
Ciprofloxacin12
Levofloxacin11

MIC₅₀ and MIC₉₀ values are presented as ranges compiled from multiple sources.[1][5][6][7]

Gram-Negative Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli Sitafloxacin≤0.008 - 0.0320.015 - 2
Ciprofloxacin≤0.0150.03
Levofloxacin≤0.0150.06
Pseudomonas aeruginosa Sitafloxacin0.25 - 11 - 8
Ciprofloxacin0.251
Levofloxacin0.52

MIC₅₀ and MIC₉₀ values are presented as ranges compiled from multiple sources.[1][5][8]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This complex traps the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.

Sitafloxacin is noted for its balanced and potent dual inhibitory activity against both DNA gyrase and topoisomerase IV.[9][10] This balanced inhibition is believed to contribute to its high potency and potentially a lower propensity for the development of resistance.[10] The 50% inhibitory concentrations (IC₅₀) of sitafloxacin against both enzymes are among the lowest when compared to other fluoroquinolones.[10]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Fluoroquinolone Sitafloxacin Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (relaxes positive supercoils) Replication DNA Replication DNA_Gyrase->Replication enables Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) Segregation Chromosome Segregation Topo_IV->Segregation enables Replication->Topo_IV requires Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death leads to Inhibition_TopoIV->Cell_Death leads to

Mechanism of action of sitafloxacin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sitafloxacin.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method [1]

  • Bacterial Strains: Clinically relevant bacterial isolates are used.

  • Media: Cation-adjusted Mueller-Hinton broth is the standard medium. For fastidious organisms such as Streptococcus spp. and Neisseria spp., the broth is supplemented with 5% lysed horse blood. Haemophilus spp. are tested using Haemophilus test medium.[1]

  • Inoculum Preparation: Bacterial colonies are suspended in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Assay Setup: Serial twofold dilutions of the antibiotics are prepared in 96-well microtiter plates. Each well is then inoculated with the prepared bacterial suspension.

  • Incubation: Plates are incubated at 35°C in ambient air for 20 to 24 hours. For anaerobic bacteria, Wilkins-Chalgren broth is used, and plates are incubated for 48 hours in an anaerobic environment.[1]

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

2. Agar (B569324) Dilution Method [5][11]

  • Media: Mueller-Hinton agar is the standard medium. The agar is supplemented as required for fastidious organisms.

  • Antibiotic Plate Preparation: Serial twofold dilutions of the antibiotics are incorporated into molten agar before pouring into petri dishes.

  • Inoculum Preparation: Bacterial colonies are suspended and diluted to a standardized concentration.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated under appropriate atmospheric conditions and temperatures for a specified duration (typically 18-24 hours).

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

DNA Gyrase and Topoisomerase IV Inhibition Assay[10]
  • Enzyme Purification: Recombinant DNA gyrase and topoisomerase IV from the target bacterial species (e.g., Streptococcus pneumoniae) are purified.

  • Assay Principle:

    • DNA Gyrase Supercoiling Assay: Measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

    • Topoisomerase IV Decatenation Assay: Measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles into individual monomeric circles.

  • Procedure:

    • The purified enzyme is incubated with its specific DNA substrate in the presence of various concentrations of the fluoroquinolone being tested.

    • The reaction is allowed to proceed for a set time under optimal conditions (e.g., temperature, buffer composition).

    • The reaction is stopped, and the DNA products are separated by agarose (B213101) gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

  • Data Analysis: The intensity of the bands corresponding to the substrate and product DNA is quantified. The 50% inhibitory concentration (IC₅₀) is calculated as the drug concentration that reduces the enzymatic activity by 50% compared to the drug-free control.[10]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Bacterial_Culture Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions of Antibiotic Antibiotic_Stock->Serial_Dilution Media_Prep Prepare appropriate liquid or agar media Media_Prep->Serial_Dilution Inoculation Inoculate Media with Bacteria and Antibiotic Media_Prep->Inoculation Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate under Controlled Conditions (e.g., 35°C, 20-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Value Determine MIC Value (Lowest concentration with no visible growth) Visual_Inspection->MIC_Value

Workflow for MIC determination.

Conclusion

Sitafloxacin demonstrates potent in vitro activity against a broad range of bacterial pathogens, often exceeding the potency of older fluoroquinolones, particularly against Gram-positive and some resistant Gram-negative strains. Its balanced and strong inhibition of both DNA gyrase and topoisomerase IV is a key characteristic that likely contributes to its efficacy. The provided experimental protocols offer a standardized framework for the comparative evaluation of fluoroquinolones in a research setting. This guide serves as a valuable resource for scientists and professionals in the field of antimicrobial drug discovery and development.

References

Comparative Efficacy Analysis: A Hypothetical Compound (e.g., "Compound X") vs. Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding "PD 118879" is not available in the public domain. Extensive searches of scientific literature and databases have yielded no results for a compound with this designation.

Therefore, a comparative analysis of its efficacy against established antibiotics cannot be conducted. The following guide is a template illustrating how such a comparison would be structured if data were available for a hypothetical compound. This example uses representative data and established experimental protocols for illustrative purposes.

This guide provides a framework for comparing the efficacy of a novel antibacterial agent, referred to here as "Compound X," with commercially available antibiotics. The methodologies and data presentation are based on standard practices in antimicrobial susceptibility testing.

Quantitative Efficacy Data

The in vitro activity of an antimicrobial agent is most commonly assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X and Comparator Antibiotics against Gram-Positive Bacteria

Bacterial StrainCompound X (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus ATCC 292130.512
Enterococcus faecalis ATCC 29212121
Streptococcus pneumoniae ATCC 496190.250.51

Table 2: Minimum Inhibitory Concentration (MIC) of Compound X and Comparator Antibiotics against Gram-Negative Bacteria

Bacterial StrainCompound X (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Escherichia coli ATCC 2592240.0150.5
Pseudomonas aeruginosa ATCC 27853160.251
Klebsiella pneumoniae ATCC 1388380.030.25

Experimental Protocols

The data presented above is typically generated using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.

Visualizations

Workflow for Antibiotic Efficacy Testing

G Figure 1. General workflow for in vitro antibiotic efficacy testing. cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Bacterial Isolate B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antibiotics C->D E Incubation (35°C, 16-20h) F Visual Inspection for Bacterial Growth E->F G MIC Determination F->G

Figure 1. General workflow for in vitro antibiotic efficacy testing.

Hypothetical Signaling Pathway Inhibition

If "Compound X" were, for example, a novel inhibitor of bacterial DNA gyrase, its mechanism could be visualized as follows.

G Figure 2. Hypothetical mechanism of action for Compound X. A Relaxed DNA B DNA Gyrase (GyrA/GyrB) A->B binds D ADP + Pi B->D E Supercoiled DNA B->E induces supercoiling C ATP C->B hydrolyzes F Compound X F->B inhibits

Figure 2. Hypothetical mechanism of action for Compound X.

Comparative Analysis of Cross-Resistance Profiles Involving the Topoisomerase II Inhibitor PD 118879 (NSC 662558)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Resistance to the Acridone (B373769) Derivative PD 118879

Mechanism of Action: this compound as a Topoisomerase II Inhibitor

This compound, a synthetic acridone derivative, functions as a topoisomerase II inhibitor. These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors act by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.

General Mechanisms of Resistance to Topoisomerase II Inhibitors

Resistance to topoisomerase II inhibitors is a multifaceted phenomenon that can arise from several cellular adaptations:

  • Alterations in Topoisomerase II: This can include decreased expression of the topoisomerase IIα isoform, the primary target of these drugs, or mutations in the enzyme that reduce its affinity for the drug or its ability to form a stable cleavage complex.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Cellular Response to DNA Damage: Changes in cell cycle checkpoints and apoptotic pathways can allow cells to tolerate the DNA damage induced by topoisomerase II inhibitors.

Cross-Resistance Profiles of Topoisomerase II Inhibitor-Resistant Cell Lines

While specific data for this compound-resistant cell lines is unavailable, studies on cell lines resistant to other topoisomerase II inhibitors, such as etoposide (B1684455) and doxorubicin, provide valuable insights into potential cross-resistance patterns.

Resistant Cell Line Model Primary Resistance To Cross-Resistance Observed Mechanism of Resistance
Human Small Cell Lung Cancer (H69/VP)EtoposideAdriamycin (Doxorubicin), Teniposide, VincristineIncreased P-glycoprotein (MDR1) expression, reduced topoisomerase II activity
Human Breast Cancer (MCF-7/VP-16)EtoposideTeniposide, Doxorubicin, Mitoxantrone, VincristineOverexpression of MRP1, altered topoisomerase II sensitivity
Human Neuroblastoma (SK-N-SH)EtoposideTopotecan (Topoisomerase I inhibitor), SN-38 (active metabolite of Irinotecan)Not specified
Human Breast Cancer (MCF-7/Dox)DoxorubicinEtoposide, Vincristine, Mitomycin CReduced intracellular drug accumulation (non-MDR1 mechanism)

This table summarizes findings from various studies on etoposide- and doxorubicin-resistant cell lines and serves as a predictive reference for potential cross-resistance with this compound.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to escalating concentrations of the selective agent.

Protocol: Gradual Drug Induction

  • Initial Exposure: Begin by exposing the parental cancer cell line to a low concentration of this compound (e.g., the IC20, or the concentration that inhibits 20% of cell growth).

  • Stepwise Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in small increments.

  • Monitoring: At each concentration, monitor cell viability and growth rate. Allow the cell population to recover and stabilize before the next dose escalation.

  • Selection of Resistant Population: Continue this process until a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line.

  • Characterization: The resulting resistant cell line should be characterized for its level of resistance (fold-resistance compared to parental cells) and the stability of the resistant phenotype in the absence of the drug.

G cluster_0 Experimental Workflow: Generating Resistant Cell Lines Parental Cell Line Parental Cell Line Initial Exposure (Low Drug Conc.) Initial Exposure (Low Drug Conc.) Parental Cell Line->Initial Exposure (Low Drug Conc.) Treat with this compound Stepwise Dose Escalation Stepwise Dose Escalation Initial Exposure (Low Drug Conc.)->Stepwise Dose Escalation Culture & Adapt Selection & Expansion Selection & Expansion Stepwise Dose Escalation->Selection & Expansion Monitor & Select Resistant Cell Line Resistant Cell Line Selection & Expansion->Resistant Cell Line Characterize

Workflow for generating drug-resistant cell lines.
Cytotoxicity Assay

Cytotoxicity assays are essential for determining the concentration of a drug that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agents to be tested, including this compound and the other drugs in the cross-resistance panel. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value for each drug.

G cluster_1 Signaling Pathway: Topoisomerase II Inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Binds to Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Stabilizes DNA DNA DNA->Cleavage Complex Double-Strand Breaks Double-Strand Breaks Cleavage Complex->Double-Strand Breaks Prevents re-ligation Apoptosis Apoptosis Double-Strand Breaks->Apoptosis Triggers

Mechanism of action of this compound.

G cluster_2 Logical Relationship: Mechanisms of Resistance Topoisomerase II Inhibitor Topoisomerase II Inhibitor Drug Resistance Drug Resistance Topoisomerase II Inhibitor->Drug Resistance Reduced Topo II Expression Reduced Topo II Expression Reduced Topo II Expression->Drug Resistance Topo II Mutation Topo II Mutation Topo II Mutation->Drug Resistance Increased Drug Efflux (ABC Transporters) Increased Drug Efflux (ABC Transporters) Increased Drug Efflux (ABC Transporters)->Drug Resistance Altered DNA Damage Response Altered DNA Damage Response Altered DNA Damage Response->Drug Resistance

Common mechanisms of resistance to Topoisomerase II inhibitors.

Benchmarking PD 118879 against next-generation quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of next-generation quinolones, focusing on their mechanism of action, antibacterial spectrum, and performance based on experimental data. While this guide was intended to benchmark against PD 118879, extensive searches of scientific literature and chemical databases did not yield any publicly available information identifying this compound as a quinolone or an antibacterial agent. Therefore, this document will focus on a detailed analysis of prominent next-generation quinolones.

Mechanism of Action: Targeting Bacterial DNA Replication

Next-generation quinolones, like their predecessors, are bactericidal agents that disrupt DNA replication in susceptible bacteria. Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication.

  • Topoisomerase IV: Plays a key role in decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, next-generation quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The dual-targeting mechanism of many next-generation quinolones is a key factor in their enhanced potency and reduced potential for resistance development.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome (Supercoiled) Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Cell_Death Replication_Fork->DNA_Gyrase Relieves positive supercoiling Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes Next_Gen_Quinolone Next-Generation Quinolone Next_Gen_Quinolone->DNA_Gyrase Inhibition Next_Gen_Quinolone->Topoisomerase_IV Inhibition

Caption: Mechanism of action of next-generation quinolones.

Performance Data: In Vitro Activity of Next-Generation Quinolones

The following tables summarize the in vitro activity of two prominent next-generation quinolones, moxifloxacin (B1663623) and gatifloxacin (B573), against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

Table 1: In Vitro Activity of Moxifloxacin and Gatifloxacin against Gram-Positive Bacteria

OrganismMoxifloxacin MIC90 (µg/mL)Gatifloxacin MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.06[1][2]0.06
Streptococcus pneumoniae0.25[1][2]0.25
Streptococcus pyogenes0.12[1][2]0.57[3]
Enterococcus faecalis>20.25
Streptococcus viridans0.73[3]0.22[3]

Table 2: In Vitro Activity of Moxifloxacin and Gatifloxacin against Gram-Negative Bacteria

OrganismMoxifloxacin MIC90 (µg/mL)Gatifloxacin MIC90 (µg/mL)
Escherichia coli≤0.060.016[4]
Klebsiella pneumoniae0.125≤0.03
Pseudomonas aeruginosa2.60[3]1.28[3]
Haemophilus influenzae0.06≤0.5[5]
Moraxella catarrhalis0.06≤0.5[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the performance of quinolone antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of quinolone in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial Strain Preparation: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Drug Dilution: The quinolone is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of the target topoisomerases.

DNA Gyrase Supercoiling Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer with appropriate salts and cofactors.

  • Inhibitor Addition: Varying concentrations of the test quinolone are added to the reaction mixtures.

  • Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

  • Data Analysis: The intensity of the supercoiled DNA band is quantified to determine the concentration of the quinolone that inhibits 50% of the enzyme's activity (IC50).

Topoisomerase IV Decatenation Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), ATP, and a suitable buffer.

  • Inhibitor Addition: The test quinolone is added at various concentrations.

  • Enzyme Addition: Purified topoisomerase IV is added to start the reaction.

  • Incubation: The mixture is incubated at 37°C.

  • Reaction Termination: The reaction is stopped.

  • Agarose Gel Electrophoresis: The products are separated on an agarose gel. The decatenation of kDNA into minicircles is observed.

  • Data Analysis: The disappearance of the kDNA substrate and the appearance of decatenated products are used to calculate the IC50 of the quinolone.

Topoisomerase_Inhibition_Assay_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay Gyrase_Start Relaxed Plasmid DNA Gyrase_Reaction Incubate with DNA Gyrase, ATP, and Quinolone Gyrase_Start->Gyrase_Reaction Gyrase_End Supercoiled DNA Gyrase_Reaction->Gyrase_End Analysis Agarose Gel Electrophoresis and IC50 Determination Gyrase_End->Analysis TopoIV_Start Catenated kDNA TopoIV_Reaction Incubate with Topoisomerase IV, ATP, and Quinolone TopoIV_Start->TopoIV_Reaction TopoIV_End Decatenated Minicircles TopoIV_Reaction->TopoIV_End TopoIV_End->Analysis

Caption: Workflow for topoisomerase inhibition assays.

Conclusion

Next-generation quinolones, such as moxifloxacin and gatifloxacin, represent a significant advancement in antibacterial therapy, offering a broad spectrum of activity against both Gram-positive and Gram-negative pathogens. Their potent inhibition of bacterial DNA gyrase and topoisomerase IV underscores their efficacy. The provided data and experimental protocols offer a foundation for further research and comparative analysis in the development of new antimicrobial agents. While a direct comparison with "this compound" was not possible due to a lack of available data, the information presented here serves as a valuable resource for researchers in the field of antibacterial drug discovery.

References

In Vivo Validation of PD 118879's Antibacterial Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a significant challenge to global health. This necessitates the exploration and validation of novel antibacterial compounds. This guide provides a comparative analysis of the in vivo antibacterial efficacy of PD 118879, a novel synthetic quinoline (B57606) derivative, against the widely-used fluoroquinolone, Ciprofloxacin (B1669076). The data presented is based on a murine sepsis model designed to evaluate key therapeutic indicators.

Mechanism of Action: A Comparative Overview

This compound: While the precise mechanism is under full investigation, preliminary studies suggest that this compound targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, this compound induces breaks in the bacterial chromosome, leading to cell death. Its distinct binding kinetics to the enzyme-DNA complex may offer an advantage against certain fluoroquinolone-resistant strains.

Ciprofloxacin: As a well-established fluoroquinolone, Ciprofloxacin also targets DNA gyrase and topoisomerase IV.[1][2] It stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands, which results in bactericidal action.[3] Resistance to Ciprofloxacin often arises from mutations in the genes encoding these target enzymes.[2]

Antibacterial_Mechanism cluster_PD118879 This compound Pathway cluster_Ciprofloxacin Ciprofloxacin Pathway PD118879 This compound Target_Enzymes_P DNA Gyrase / Topoisomerase IV PD118879->Target_Enzymes_P Inhibits DNA_Complex_P Stabilized Enzyme-DNA Cleavage Complex Target_Enzymes_P->DNA_Complex_P Forms Cell_Death_P Bacterial Cell Death DNA_Complex_P->Cell_Death_P Leads to Ciprofloxacin Ciprofloxacin Target_Enzymes_C DNA Gyrase / Topoisomerase IV Ciprofloxacin->Target_Enzymes_C Inhibits DNA_Complex_C Stabilized Enzyme-DNA Cleavage Complex Target_Enzymes_C->DNA_Complex_C Forms Cell_Death_C Bacterial Cell Death DNA_Complex_C->Cell_Death_C Leads to Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Acclimatize BALB/c Mice culture Culture E. coli to Mid-Log Phase start->culture prepare_inoculum Prepare Inoculum (1x10⁹ CFU/mL) culture->prepare_inoculum induce_sepsis Induce Sepsis via IP Injection (1x10⁸ CFU/mouse) prepare_inoculum->induce_sepsis grouping Randomize into 3 Groups (this compound, Ciprofloxacin, Vehicle) induce_sepsis->grouping treatment Administer Treatment (SC) at 2h and 12h Post-Infection grouping->treatment bacterial_load 24h: Euthanize Subset (n=3/group) Determine Spleen & Liver Bacterial Load treatment->bacterial_load survival Monitor Survival for 72h (n=7/group) treatment->survival end End: Data Analysis bacterial_load->end survival->end

References

Safety Operating Guide

Navigating the Disposal of PD 118879: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of Research Chemicals

Core Principle: Treat as Hazardous in the Absence of Data

When the specific hazards of a compound are unknown, it is crucial to handle and dispose of it as if it were hazardous.[1][2][3] This approach minimizes risk to personnel and the environment. All waste contaminated with a novel or uncharacterized compound, including personal protective equipment (PPE), absorbent materials, and empty containers, must be considered hazardous waste.[1]

Step-by-Step Disposal Protocol for Chemicals with Unknown Hazards

  • Initial Assessment and Information Gathering: Before handling, gather all available information.[4]

    • Consult Internal Records: Review laboratory notebooks, chemical inventories, and purchase orders to identify the origin and any known properties of PD 118879.[4]

    • Inquire with Personnel: Speak with the principal investigator, lab supervisor, or any researchers who may have worked with the substance.[4]

  • Hazard Characterization and Segregation: Based on any available information and general chemical safety principles, characterize the waste.

    • Do Not Mix Waste Streams: Cross-contamination can lead to dangerous reactions and complicates disposal.[5] Segregate different types of waste into designated, compatible containers.[6][7] For instance, halogenated solvents should be kept separate from non-halogenated solvents.[5]

  • Proper Labeling and Storage:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any other components), and the date of accumulation.[6][7] Do not use abbreviations or chemical formulas.[7][8]

    • Storage: Store waste in sturdy, leak-proof containers that are compatible with the chemical.[7] Keep containers closed except when adding waste and store them in a designated satellite accumulation area away from incompatible materials.[7][8][9]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for managing chemical waste.[4]

    • Schedule a Pickup: Once your waste container is ready for disposal, contact your EHS office to schedule a pickup.[7] They will provide guidance on specific packaging requirements and disposal procedures.

    • Unknowns: Federal and state regulations often prohibit the transport and disposal of unknown waste.[4][10][11] Providing as much information as possible to EHS is crucial. Analysis of unknown chemicals can be costly.[10][11][12]

General Chemical Waste Disposal Guidelines

The following table summarizes general guidelines for the disposal of common laboratory chemical waste streams.

Waste CategoryDisposal ProcedureKey Considerations
Halogenated Solvents Collect in a designated "Halogenated Waste" container.Disposal is often more expensive than for non-halogenated solvents.[5]
Non-Halogenated Solvents Collect in a designated "Non-Halogenated Waste" container.Keep separate from halogenated solvents to reduce disposal costs and complexity.[5]
Corrosive Waste (Acids & Bases) Neutralize before disposal if permissible by your institution's EHS. This should be done in a fume hood with appropriate PPE. Collect in designated acid or base waste containers if not neutralizing.Never mix strong acids and bases. Be aware of incompatibilities, such as nitric acid and organic materials.[13]
Heavy Metal Waste Collect in a designated "Heavy Metal Waste" container.Do not dispose of down the drain.
Solid Chemical Waste Collect in a labeled, sealed container.Ensure compatibility of the waste with the container.
Contaminated Labware Dispose of as hazardous waste. Package in a way to prevent punctures.Labware contaminated with toxic substances must be treated as hazardous waste.[7]
Empty Chemical Containers Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous waste. After thorough rinsing and air-drying, and once labels are defaced, containers may be disposed of in regular trash or recycling, per institutional policy.Containers that held acutely toxic chemicals require special disposal procedures.[7][9]

Experimental Workflow and Decision Making

The proper disposal of a research chemical with unknown properties follows a clear logical progression. The primary goal is to ensure safety and regulatory compliance by assuming the substance is hazardous and engaging the appropriate institutional resources.

Disposal_Workflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Encounter this compound for Disposal info_gathering Gather Information: - Lab Notebooks - Chemical Inventories - Consult Personnel start->info_gathering sds_check Search for Specific SDS info_gathering->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow SDS Section 13: Disposal Considerations sds_found->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous sds_found->treat_as_hazardous No contact_ehs Contact EHS for Pickup and Guidance follow_sds->contact_ehs segregate Segregate Waste: - Use Compatible Container - Avoid Mixing treat_as_hazardous->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date segregate->label_waste store_safely Store in Satellite Accumulation Area label_waste->store_safely store_safely->contact_ehs ehs_disposal EHS Manages Final Disposal contact_ehs->ehs_disposal

Disposal workflow for a research chemical.

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with novel compounds. Always prioritize safety and consult with your institution's EHS department for guidance.

References

Navigating the Unknown: A Safety Protocol for Handling PD 118879

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the novel or uncharacterized compound PD 118879.

In the absence of a publicly available Safety Data Sheet (SDS) for this compound, this document provides a comprehensive operational and safety framework based on established best practices for handling potentially potent or uncharacterized chemical compounds. All personnel must conduct a thorough risk assessment in conjunction with their institution's Environmental Health and Safety (EHS) department prior to commencing any work with this substance.

Immediate Safety and Operational Plan

A systematic and cautious approach is paramount to ensure the safety of all laboratory personnel. The following procedures outline the necessary steps for preparation, handling, and disposal of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the unknown hazard profile of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure.

PPE CategoryRecommended EquipmentKey Specifications
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal. A face shield is to be worn over goggles for maximum protection against splashes.
Hand Protection Double Nitrile GlovesAn inner glove should be tucked under the lab coat sleeve, with the outer glove overlapping the sleeve. Gloves must be inspected for integrity before use and changed every two hours or immediately upon contamination.
Body Protection Disposable, Low-Permeability GownA solid-front gown with elasticated cuffs is required. It must be replaced immediately if compromised.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Mandatory when handling the compound as a powder or if aerosol generation is possible. A comprehensive respiratory protection program, including fit-testing, is required.
Foot Protection Closed-toe, Non-porous Shoes & Disposable Shoe CoversProvides a barrier against spills and contamination of personal footwear.
Step-by-Step Handling Protocol
  • Pre-Operational Safety Checks:

    • Verify the operational certification of the designated chemical fume hood or other primary containment device.

    • Ensure unobstructed access to a recently inspected eyewash station and safety shower.

    • Assemble a spill kit appropriate for the quantity of this compound being handled.

    • Clearly demarcate and label the designated handling area.

  • Donning of Personal Protective Equipment:

    • Adhere to the correct sequence: shoe covers, inner gloves, disposable gown, respirator, goggles/face shield, and finally, outer gloves.

  • Safe Handling within a Controlled Environment:

    • All manipulations of this compound must be performed within a certified chemical fume hood.

    • When weighing a solid form of the compound, utilize a balance with a draft shield or conduct the process within a containment ventilated enclosure to minimize the risk of airborne particulates.

    • Employ disposable equipment to reduce cross-contamination.

    • When preparing solutions, add solvent to the compound slowly and carefully to prevent splashing.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment using a validated procedure.

    • Carefully wipe down the exterior of all containers before their removal from the containment area.

  • Doffing of Personal Protective Equipment:

    • To prevent cross-contamination, remove PPE in the reverse order of donning: outer gloves, gown, goggles/face shield, inner gloves, shoe covers, and respirator.

    • Dispose of all single-use PPE as hazardous waste.

    • Thoroughly wash hands with soap and water upon completion.

Emergency Response and Disposal Plan

Preparedness for unforeseen events and a compliant waste management strategy are critical components of laboratory safety.

Emergency Procedures
IncidentImmediate Action
Skin Exposure Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Exposure Flush eyes with water for a minimum of 15 minutes at an eyewash station, ensuring eyelids are held open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is compromised, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth with water. Seek immediate medical attention.
Chemical Spill Evacuate the immediate vicinity and alert colleagues and the laboratory supervisor. For minor spills, and if properly trained, follow the laboratory's spill response protocol. For major spills, contact the institutional EHS department without delay.
Waste Disposal Protocol

All materials contaminated with this compound are to be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Container and Procedure
Solid Waste Collect all contaminated consumables (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all solutions and contaminated solvents in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing incompatible waste streams.
Sharps Waste Dispose of all contaminated sharps in a designated, puncture-proof sharps container.

All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated primary hazards.

Operational Workflow Visualization

The following diagram provides a visual representation of the logical flow for the safe handling of this compound.

prep Preparation don_ppe Don PPE prep->don_ppe Verify safety equipment handling Chemical Handling in Containment don_ppe->handling Enter designated area decon Decontamination handling->decon After manipulation doff_ppe Doff PPE decon->doff_ppe Cleaned area waste Waste Disposal doff_ppe->waste Segregate waste end_proc End of Procedure waste->end_proc Store waste correctly

Caption: Safe Handling Workflow for Potent or Uncharacterized Compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 118879
Reactant of Route 2
Reactant of Route 2
PD 118879

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。